Product packaging for N,N-Bis(2-chloroethyl)carbamoyl Chloride(Cat. No.:CAS No. 2998-56-3)

N,N-Bis(2-chloroethyl)carbamoyl Chloride

カタログ番号: B1265724
CAS番号: 2998-56-3
分子量: 204.48 g/mol
InChIキー: JAHXVUPWHXMPLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N,N-Bis(2-chloroethyl)carbamoyl Chloride is a useful research compound. Its molecular formula is C5H8Cl3NO and its molecular weight is 204.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73023. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl3NO B1265724 N,N-Bis(2-chloroethyl)carbamoyl Chloride CAS No. 2998-56-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-bis(2-chloroethyl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHXVUPWHXMPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184075
Record name Carbamic chloride, bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2998-56-3
Record name N,N-Bis(2-chloroethyl)carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2998-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic chloride, bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2998-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic chloride, bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl)carbamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-Bis(2-chloroethyl)carbamoyl chloride is a hazardous chemical and should only be handled by trained professionals in a controlled laboratory setting. This document is for informational purposes only and does not constitute a recommendation for its use.

Introduction

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] These agents are characterized by the presence of two chloroethyl groups, which are responsible for their high reactivity towards nucleophilic moieties in biological macromolecules, particularly DNA. This reactivity forms the basis of their cytotoxic effects and their investigation as potential chemotherapeutic agents. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with DNA, the cellular responses to the induced damage, and relevant experimental protocols.

Core Mechanism of Action: DNA Alkylation and Cross-linking

The primary mechanism of action of this compound, like other nitrogen mustards, is the alkylation of DNA, which leads to the formation of monoadducts and, more critically, inter- and intra-strand cross-links.[2][3] This process disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Formation of the Aziridinium Ion

The cytotoxicity of this compound is initiated by the intramolecular cyclization of one of the 2-chloroethyl groups, forming a highly reactive aziridinium ion intermediate. This reaction is the rate-determining step and is followed by the nucleophilic attack of a DNA base on the strained three-membered ring.

cluster_activation Aziridinium Ion Formation Carbamoyl_Chloride This compound Aziridinium_Ion Aziridinium Ion (Highly Electrophilic) Carbamoyl_Chloride->Aziridinium_Ion Intramolecular Cyclization cluster_dna_damage DNA Damage Cascade Aziridinium_Ion Aziridinium Ion DNA DNA Aziridinium_Ion->DNA Nucleophilic Attack (e.g., N7 of Guanine) Monoadduct DNA Monoadduct DNA->Monoadduct ICL Inter-strand Cross-link (ICL) Monoadduct->ICL Second Alkylation (Opposite Strand) Intra_strand Intra-strand Cross-link Monoadduct->Intra_strand Second Alkylation (Same Strand) cluster_p53_pathway p53-Mediated DNA Damage Response DNA_Damage DNA Cross-links p53_activation p53 Stabilization & Activation DNA_Damage->p53_activation p21 p21 Expression p53_activation->p21 Bax_PUMA Bax, PUMA Expression p53_activation->Bax_PUMA Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Apoptosis Apoptosis p21->Cell_Cycle_Arrest Caspase_Activation Caspase Cascade Activation Bax_PUMA->Caspase_Activation Caspase_Activation->Apoptosis cluster_comet_workflow Comet Assay Workflow for DNA Cross-links Cell_Treatment Cell Treatment Embedding Cell Embedding in Agarose Cell_Treatment->Embedding Lysis Cell Lysis Embedding->Lysis Irradiation Induce Strand Breaks (Irradiation) Lysis->Irradiation Electrophoresis Alkaline Electrophoresis Irradiation->Electrophoresis Visualization Staining & Visualization Electrophoresis->Visualization Analysis Quantify Comet Tail Moment Visualization->Analysis cluster_western_workflow Western Blot Workflow for p53 Activation Cell_Lysis Cell Treatment & Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection

References

An In-depth Technical Guide to the Chemical Properties of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl Chloride is a reactive chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. As a bifunctional alkylating agent, its core chemical properties, reactivity, and interaction with biological systems are of paramount importance for its application in the synthesis of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and handling, and an exploration of its mechanism of action as a DNA alkylating agent, including the cellular signaling pathways involved in the subsequent DNA damage response.

Chemical and Physical Properties

This compound, also known by several synonyms including Bis(2-chloroethyl)carbamic chloride and N,N-Bis(β-chloroethyl)carbamoyl chloride, is a colorless to light yellow liquid.[1] Its chemical structure features a central carbamoyl chloride group with two 2-chloroethyl substituents attached to the nitrogen atom. This structure is key to its reactivity, particularly the electrophilic nature of the carbonyl carbon and the potential for the chloroethyl groups to form reactive aziridinium ions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈Cl₃NO[2]
Molecular Weight 204.48 g/mol [2]
CAS Number 2998-56-3[2]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 125 °C at 3 mmHg[2]
Purity >97.0% (GC)[2]
Storage Temperature Room temperature, under inert gas[2]
Sensitivity Moisture sensitive[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent like triphosgene.[1] This reaction is typically carried out in an inert solvent.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for carbamoyl chloride synthesis.[3][4][5] Caution: Phosgene is a highly toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Triphosgene (or a solution of phosgene in a suitable solvent)

  • Anhydrous inert solvent (e.g., dichloromethane, toluene)

  • Tertiary amine base (e.g., triethylamine, pyridine) (optional, as an HCl scavenger)[3]

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl and excess phosgene), dissolve bis(2-chloroethyl)amine hydrochloride in the anhydrous inert solvent.

  • If using a tertiary amine base, add it to the solution.

  • Slowly add a solution of triphosgene (or phosgene) in the same inert solvent to the stirred amine solution at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by TLC or GC-MS.[1]

  • Upon completion, the reaction mixture may be filtered to remove any amine hydrochloride salts.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Analytical Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the two equivalent methylene groups of the chloroethyl chains.
¹³C NMR Resonances for the carbonyl carbon and the two methylene carbons.
IR Spectroscopy A strong absorption band characteristic of the carbonyl group (C=O) of the carbamoyl chloride.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Reactivity and Mechanism of Action

This compound is a potent alkylating agent, a property that underpins its utility in the synthesis of anticancer drugs.[6] Its reactivity stems from the two chloroethyl groups.

DNA Alkylation

The mechanism of DNA alkylation by this compound is analogous to that of other nitrogen mustards. It proceeds through the intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine or the N3 position of adenine. The second 2-chloroethyl arm can then undergo the same process, leading to the formation of an interstrand or intrastrand cross-link in the DNA.[6] This cross-linking prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

G cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequences Cellular Consequences BCEC N,N-Bis(2-chloroethyl) carbamoyl Chloride Aziridinium Aziridinium Ion (Electrophilic Intermediate) BCEC->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack (e.g., N7 of Guanine) Mono_Adduct Mono-alkylated DNA DNA->Mono_Adduct Crosslink DNA Cross-link (Interstrand/Intrastrand) Mono_Adduct->Crosslink Second Alkylation Event Replication_Block Replication/Transcription Blockage Crosslink->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G DNA_Damage Mono-alkylated DNA (e.g., 7-methylguanine) Glycosylase DNA Glycosylase (e.g., AAG/MPG) DNA_Damage->Glycosylase Recognition & Excision AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB PARP1 PARP1 SSB->PARP1 Recruitment Pol_beta DNA Polymerase β PARP1->Pol_beta Recruitment Ligase DNA Ligase III Pol_beta->Ligase Gap Filling Repaired_DNA Repaired DNA Ligase->Repaired_DNA Ligation G DNA_Crosslink DNA Cross-link Recognition Damage Recognition (e.g., XPC-RAD23B, XPA) DNA_Crosslink->Recognition Unwinding DNA Unwinding (XPB, XPD helicases of TFIIH) Recognition->Unwinding Incision Dual Incision (XPF-ERCC1, XPG endonucleases) Unwinding->Incision Excision Excision of Damaged Oligonucleotide Incision->Excision Synthesis DNA Synthesis (DNA Polymerase δ/ε) Excision->Synthesis Ligation Ligation (DNA Ligase I) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

References

An In-depth Technical Guide on N,N-Bis(2-chloroethyl)carbamoyl Chloride as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)carbamoyl chloride is a potent bifunctional alkylating agent belonging to the nitrogen mustard family.[1][2] Its high reactivity stems from the two chloroethyl groups, making it a crucial intermediate in the synthesis of various chemotherapeutic agents.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action as a DNA alkylating agent, and its application in cancer research and drug development. The guide also details relevant experimental protocols and safety precautions necessary for handling this hazardous compound.

Physicochemical and Safety Data

This compound is a colorless to light yellow clear liquid at room temperature.[4] It is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant, necessitating stringent safety measures during handling.[4][5] It can cause severe skin burns and eye damage upon contact.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2998-56-3[6][7]
Molecular Formula C₅H₈Cl₃NO[4][6]
Molecular Weight 204.48 g/mol [4][8]
Appearance Colorless to light yellow clear liquid[4][6]
Boiling Point 125°C at 3 mmHg[6][9]
Density 1.4 g/cm³[6]
Refractive Index 1.5060-1.5100[6]
Flash Point 129.3 °C[6]
Storage Temperature Room Temperature (Inert atmosphere)[6]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/ protective clothing/ eye protection/ face protection
H341: Suspected of causing genetic defectsP201: Obtain special instructions before use
H351: Suspected of causing cancerP260: Do not breathe dust/fume/gas/mist/vapors/spray
H360: May damage fertility or the unborn childP301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent like triphosgene.[4] Due to the high toxicity of phosgene, this reaction must be carried out with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.

An alternative, more convenient one-pot procedure utilizes chlorocarbonylsulfenyl chloride as a carbonylating agent, avoiding the use of phosgene.[10]

Table 3: Comparison of Synthesis Yields for N,N-Disubstituted Carbamoyl Halides

Secondary AmineProductYield (%)
DiethylamineN,N-Diethylcarbamoyl chloride85
DiisopropylamineN,N-Diisopropylcarbamoyl chloride82
Pyrrolidine1-Pyrrolidinecarbonyl chloride88
Piperidine1-Piperidinecarbonyl chloride90

Data adapted from a general procedure for the synthesis of N,N-dialkylcarbamoyl chlorides.[10]

Mechanism of Action: DNA Alkylation

As a nitrogen mustard derivative, this compound exerts its cytotoxic effects primarily through the alkylation of DNA.[1][11] The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then acts as an electrophile, attacking nucleophilic sites on DNA bases.[12] The primary target for alkylation is the N7 position of guanine.[1][11]

Since it is a bifunctional agent, one molecule can react with two different nucleophilic sites, leading to the formation of DNA interstrand cross-links (ICLs).[12] These ICLs prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[5][12]

DNA_Alkylation_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Consequences N,N-Bis(2-chloroethyl)carbamoyl_Chloride N,N-Bis(2-chloroethyl)carbamoyl Chloride Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) N,N-Bis(2-chloroethyl)carbamoyl_Chloride->Aziridinium_Ion Intramolecular Cyclization DNA Cellular DNA Aziridinium_Ion->DNA Alkylation Monoalkylation Monoalkylation of Guanine (N7) DNA->Monoalkylation ICL Interstrand Cross-link (ICL) Monoalkylation->ICL Second Alkylation Replication_Block DNA Replication Block ICL->Replication_Block Transcription_Block Transcription Inhibition ICL->Transcription_Block DDR DNA Damage Response (DDR) Activation Replication_Block->DDR Transcription_Block->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of DNA alkylation by this compound.

Cellular Response to DNA Damage

The formation of DNA adducts and interstrand cross-links triggers a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of various signaling pathways that attempt to repair the damage. If the damage is too extensive to be repaired, these pathways will signal for the cell to undergo programmed cell death, or apoptosis. Key players in this process include the tumor suppressor protein p53 and the DNA mismatch repair (MMR) pathway.

Apoptosis_Signaling_Pathway cluster_p53 p53-dependent Pathway cluster_MMR DNA Mismatch Repair (MMR) Pathway DNA_Damage DNA Interstrand Cross-links ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR MutS MutSα/MutSβ Recognition of Damage DNA_Damage->MutS p53 p53 Stabilization and Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion_p53 Mitochondrion Bax->Mitochondrion_p53 Cytochrome_c_p53 Cytochrome c Release Mitochondrion_p53->Cytochrome_c_p53 Caspase9_p53 Caspase-9 Activation Cytochrome_c_p53->Caspase9_p53 Caspase3_p53 Caspase-3 Activation Caspase9_p53->Caspase3_p53 Apoptosis_p53 Apoptosis Caspase3_p53->Apoptosis_p53 MMR_Proteins Recruitment of other MMR proteins MutS->MMR_Proteins Apoptotic_Signal Generation of Apoptotic Signal MMR_Proteins->Apoptotic_Signal Apoptosis_MMR Apoptosis Apoptotic_Signal->Apoptosis_MMR

Apoptosis signaling pathways induced by DNA alkylating agents.

Applications in Drug Development

This compound serves as a key building block for the synthesis of several anticancer drugs. A prominent example is Estramustine, which combines the alkylating nitrogen mustard moiety with estradiol, a steroid hormone.[13] This design aims to target prostate cancer cells that are dependent on estrogens.

Table 4: Cytotoxicity of Estramustine

Cell LineIC₅₀/ID₅₀ (µg/mL)Exposure Time (hours)Reference
HeLa S32.524[13]
Walker 256 (sensitive)Similar to sensitive24[13]
Walker 256 (resistant)Similar to sensitive24[13]

Interestingly, studies have shown that the cytotoxic effects of estramustine may not be solely due to its DNA alkylating properties, but also through interactions with proteins of the nuclear matrix, leading to mitotic arrest.[13][14]

Experimental Protocols

Synthesis of Estramustine

This protocol describes the synthesis of Estramustine using this compound and estradiol.

Estramustine_Synthesis_Workflow cluster_reactants Reactants and Reagents cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Estradiol Estradiol in Dichloromethane Mixing Mix Estradiol, TEA, and DMAP at Room Temperature Estradiol->Mixing TEA_DMAP Triethylamine (TEA) & 4-DMAP TEA_DMAP->Mixing Carbamoyl_Chloride N,N-Bis(2-chloroethyl)carbamoyl Chloride in Dichloromethane Addition Slowly add Carbamoyl Chloride Solution over 30 min Carbamoyl_Chloride->Addition Mixing->Addition Stirring Stir for 1 hour at Room Temperature Addition->Stirring Heating Heat at 40°C for 3 hours Stirring->Heating Quenching Cool to Room Temperature and Add Water Heating->Quenching pH_Adjustment Adjust pH to 5-6 with HCl Quenching->pH_Adjustment Extraction Extract with Dichloromethane pH_Adjustment->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Recrystallization Recrystallize from Hot Ethanol Evaporation->Recrystallization Product Estramustine (White Crystals) Recrystallization->Product

Workflow for the synthesis of Estramustine.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a desired period (e.g., 72 hours).

  • Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

Analysis of DNA Adducts

The formation of DNA adducts can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 5: Quantification of Nitrogen Mustard-Induced DNA Adducts in Mouse Tissues

AdductLiver (adducts/10⁷ nt)Lung (adducts/10⁷ nt)Spleen (adducts/10⁷ nt)
NM-G (Mono-adduct) ~2.5~3.5~1.8
G-NM-G (Cross-link) ~4.0~4.0~2.0
NM-Fapy-G ~0.5~0.6~0.3

Data represents peak adduct levels after treatment with bis(2-chloroethyl)ethylamine and is adapted from a study in mice.[3][5][15]

DNA_Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Expose Cells to Alkylating Agent DNA_Isolation Isolate Genomic DNA Cell_Culture->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis HPLC HPLC Separation of Nucleosides Enzymatic_Hydrolysis->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Product Ion Scan) CID->MS2 Quantification Quantification of DNA Adducts MS2->Quantification Identification Identification of Adduct Structures MS2->Identification

General workflow for the analysis of DNA adducts by LC-MS/MS.

Conclusion

This compound is a highly reactive and versatile alkylating agent with significant applications in the synthesis of anticancer drugs. Its ability to form DNA interstrand cross-links is the primary basis for its cytotoxic activity. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its safe and effective use in research and drug development. The experimental protocols provided in this guide offer a starting point for researchers working with this compound and its derivatives. Further research into the specific signaling pathways affected by this agent and the development of more targeted delivery systems will continue to be important areas of investigation.

References

An In-depth Technical Guide on the Biological Activity of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl chloride is a reactive chemical compound with significant biological activity, primarily owing to its nature as a potent alkylating agent. This technical guide provides a comprehensive overview of its core biological effects, including its mechanism of action, cytotoxicity, and its role as a precursor in the synthesis of therapeutic agents. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its expected biological activities based on the well-documented effects of structurally related bis(2-chloroethyl)amines and other nitrogen mustards. This document also outlines detailed experimental protocols for assessing its biological impact and visualizes the key cellular pathways it is likely to influence.

Introduction

This compound, a carbamoyl chloride derivative containing a nitrogen mustard moiety, is a molecule of interest in medicinal chemistry and toxicology.[1] Its bifunctional alkylating capability makes it a highly reactive compound with the potential to interact with a variety of biological macromolecules.[1] This reactivity is the basis for its cytotoxic effects and its utility as a synthon for creating more complex molecules, including chemotherapeutic agents.[1] Understanding the biological activity of this compound is crucial for researchers in drug discovery and development, as well as for those studying the mechanisms of DNA damage and repair.

Mechanism of Action

The primary mechanism of action of this compound is through its function as a bifunctional alkylating agent. This process involves the formation of highly reactive aziridinium ions, which can then covalently bind to nucleophilic sites on biological macromolecules, most notably DNA.

The key steps in its mechanism of action are:

  • Intramolecular Cyclization: One of the 2-chloroethyl groups undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion.

  • DNA Alkylation (Monoadduct Formation): The aziridinium ion is then attacked by a nucleophilic center on a DNA base, most commonly the N7 position of guanine. This results in the formation of a monoadduct, where the compound is covalently attached to a single DNA strand.

  • Intrastrand and Interstrand Cross-linking: The second 2-chloroethyl group can then undergo a similar cyclization and react with another nucleophilic site on the same DNA strand (intrastrand cross-link) or the opposite DNA strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting essential cellular processes like DNA replication and transcription.[2]

This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis.

Biological Effects

The alkylating nature of this compound leads to several significant biological consequences:

Cytotoxicity

Table 1: Expected Cytotoxic Profile of this compound (Hypothetical)

Cell LineCancer TypeExpected IC50 Range
HeLaCervical Cancer1 - 50 µM
MCF-7Breast Cancer5 - 100 µM
A549Lung Cancer1 - 50 µM
U87MGGlioblastoma0.5 - 25 µM

Note: This table is hypothetical and based on the activity of structurally similar compounds. Actual IC50 values would need to be determined experimentally.

Cell Cycle Arrest

The presence of DNA damage, especially interstrand cross-links, activates cell cycle checkpoints to halt cell division and allow for DNA repair. It is anticipated that treatment with this compound would lead to cell cycle arrest, most likely at the G2/M phase, a common response to DNA cross-linking agents. This prevents cells with damaged DNA from entering mitosis.

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with potentially oncogenic mutations. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase enzymes.

Signaling Pathways

The cellular response to DNA damage induced by alkylating agents like this compound involves the activation of complex signaling pathways.

p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage. Upon detection of DNA lesions, p53 is stabilized and activated, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax). Inactivation of p53 has been shown to sensitize glioma cells to the effects of the related alkylating agent BCNU, suggesting a critical role for this pathway in determining cellular fate following treatment.[4][5]

p53_pathway DNA_Damage DNA Damage (Alkylation, Cross-links) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 p21 p21 p53->p21 Bax Bax p53->Bax G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest Apoptosis Apoptosis Bax->Apoptosis MAPK_pathway Cellular_Stress Cellular Stress (DNA Damage) ASK1 ASK1 Cellular_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis MTT_workflow Seed_Cells Seed Cells (96-well plate) Treat_Compound Treat with Compound (24-72h) Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent (4h incubation) Treat_Compound->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

References

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)carbamoyl Chloride (CAS: 2998-56-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl chloride, with a CAS number of 2998-56-3, is a reactive chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. As a potent alkylating agent, it serves as a crucial building block for the synthesis of various chemotherapeutic agents. Its bifunctional nature, containing two reactive chloroethyl groups and a carbamoyl chloride moiety, allows for the introduction of the cytotoxic nitrogen mustard pharmacophore into diverse molecular scaffolds. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and methods for evaluating its biological activity, specifically its ability to induce DNA cross-linking.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid under standard conditions.[1][2] It is characterized by its high reactivity, particularly towards nucleophiles, and its moisture-sensitive nature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
CAS Number 2998-56-3[1][2][3][4][5][6][7][8][9]
Molecular Formula C₅H₈Cl₃NO[1][2][3][4][6]
Molecular Weight 204.48 g/mol [3][4][6][10]
Appearance Colorless to light yellow clear liquid[1][2][7]
Density 1.317 - 1.4 g/cm³ at 20 °C[3][4][9]
Melting Point 101-103 °C[3][4][9]
Boiling Point 92-96 °C at 0.1 Torr; 125 °C at 3 mmHg[3][4][9]
Flash Point 129.3 °C[3][4]
Refractive Index 1.493 - 1.5100[3][4]
Purity >97.0% (GC)[2][7]
Storage Temperature Room temperature, under inert atmosphere[4][9]

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent like triphosgene.[1] This reaction is a nucleophilic acyl substitution at the carbonyl carbon of phosgene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the synthesis of carbamoyl chlorides from secondary amines and phosgene.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Triethylamine

  • Phosgene (or a solution in an inert solvent like toluene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of the Free Amine: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) dropwise to the suspension with vigorous stirring. The triethylamine acts as a base to neutralize the HCl and liberate the free bis(2-chloroethyl)amine.

  • Stir the mixture at 0 °C for 1 hour. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Phosgenation: In a separate, well-ventilated fume hood with appropriate safety precautions for handling phosgene, prepare a solution of phosgene (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the phosgene solution to the stirred amine solution at 0 °C via the dropping funnel. Caution: Phosgene is extremely toxic. This step must be performed with extreme care in a certified fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Wash the filtrate with cold, dilute hydrochloric acid to remove any unreacted amine, followed by a wash with cold water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Characterization:

The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

  • ¹H NMR (CDCl₃): Expected signals would include triplets for the -CH₂-Cl protons and triplets for the -N-CH₂- protons.

  • ¹³C NMR (CDCl₃): Expected signals would include a peak for the carbonyl carbon and distinct peaks for the two different methylene carbons.

  • IR (neat): A strong absorption band characteristic of the carbonyl group (C=O) in the carbamoyl chloride is expected around 1740-1780 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product & Analysis Amine_HCl Bis(2-chloroethyl)amine HCl Free_Amine Generate Free Amine (0°C, CH2Cl2) Amine_HCl->Free_Amine TEA Triethylamine TEA->Free_Amine Phosgene Phosgene Phosgenation Phosgenation (0°C to RT) Phosgene->Phosgenation Free_Amine->Phosgenation Workup Aqueous Workup & Drying Phosgenation->Workup Purification Vacuum Distillation Workup->Purification Product N,N-Bis(2-chloroethyl) carbamoyl Chloride Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Biological Activity: DNA Cross-linking

The cytotoxic effects of this compound and its derivatives are primarily attributed to their ability to act as bifunctional alkylating agents, leading to the formation of interstrand cross-links in DNA.[1] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers apoptosis in rapidly dividing cells.[1]

Mechanism of DNA Interstrand Cross-linking

The mechanism involves a two-step process. First, one of the chloroethyl groups undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species then reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine. Subsequently, the second chloroethyl group can undergo a similar activation and react with a guanine residue on the complementary DNA strand, resulting in a covalent interstrand cross-link.

DNA_Crosslinking_Mechanism cluster_activation Activation cluster_alkylation Alkylation Steps cluster_consequence Cellular Consequence BCEC N,N-Bis(2-chloroethyl) carbamoyl Chloride Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) BCEC->Aziridinium Spontaneous Monoalkylation Mono-adduct Formation Aziridinium->Monoalkylation Nucleophilic attack by N7 Guanine1 Guanine on DNA Strand 1 Guanine1->Monoalkylation Crosslink Interstrand Cross-link Monoalkylation->Crosslink Second Aziridinium Ion Formation & Attack Guanine2 Guanine on DNA Strand 2 Guanine2->Crosslink Inhibition Inhibition of DNA Replication & Transcription Crosslink->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of DNA interstrand cross-linking.

Experimental Protocol: Ethidium Bromide Fluorescence Assay for DNA Interstrand Cross-linking

This assay is a sensitive method to detect DNA interstrand cross-links. It relies on the principle that cross-linked DNA will renature more rapidly and completely after denaturation compared to non-cross-linked DNA. The fluorescence of ethidium bromide is significantly enhanced when it intercalates into double-stranded DNA.

Materials:

  • This compound

  • Calf thymus DNA (or other purified DNA source)

  • Ethidium bromide solution

  • Phosphate buffer (pH 7.4)

  • Alkaline buffer (pH 12.0)

  • Spectrofluorometer

  • Heating block or water bath capable of reaching 100 °C

  • Ice bath

Procedure:

  • DNA Treatment: Prepare solutions of calf thymus DNA in phosphate buffer.

  • Treat the DNA solutions with varying concentrations of this compound. Include a control sample with no treatment.

  • Incubate the samples at 37 °C for a sufficient time to allow for cross-linking to occur (e.g., 2-4 hours).

  • Denaturation: Add an equal volume of alkaline buffer to each sample to raise the pH to 12.0.

  • Heat the samples at 100 °C for 5 minutes to denature the DNA.

  • Renaturation: Immediately transfer the samples to an ice bath and allow them to cool for 10 minutes. This rapid cooling allows for the renaturation of cross-linked strands but keeps non-cross-linked strands denatured.

  • Fluorescence Measurement: Neutralize the samples by adding a phosphate buffer.

  • Add ethidium bromide solution to each sample to a final concentration that gives a good signal-to-noise ratio.

  • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 525 nm and an emission wavelength of approximately 580 nm.[11]

  • Data Analysis: The fluorescence intensity will be proportional to the amount of double-stranded DNA present. A higher fluorescence signal in the treated samples compared to the control indicates the presence of interstrand cross-links that facilitated renaturation. Plot the fluorescence intensity against the concentration of this compound to observe a dose-dependent effect.

Safety and Handling

This compound is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is also suspected of causing genetic defects and is a suspected carcinogen.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Due to its moisture sensitivity, it should be stored under an inert atmosphere.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of anticancer agents. Its ability to introduce the DNA-alkylating bis(2-chloroethyl)amino group makes it a key component in the development of targeted chemotherapies. It is used in the synthesis of compounds designed to selectively target cancer cells, thereby reducing the side effects associated with traditional chemotherapy. Researchers also utilize this compound as a tool to study the mechanisms of DNA damage and repair.[1]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the field of oncology drug discovery. A thorough understanding of its physicochemical properties, synthesis, and biological mechanism of action is crucial for its safe and effective use in research and development. The protocols and data presented in this guide provide a foundational resource for scientists working with this important compound.

References

From Warfare Agents to Lifesaving Drugs: A Technical History of Nitrogen Mustards and Carbamoyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development of two pivotal classes of compounds: nitrogen mustards and carbamoyl chlorides. From their origins as chemical warfare agents to their transformative role in modern medicine, this paper details their discovery, synthesis, mechanism of action, and the evolution of their application. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.

Nitrogen Mustards: A Serendipitous Journey from War to Cancer Therapy

The story of nitrogen mustards is a compelling example of scientific serendipity, where a weapon of war was repurposed into a cornerstone of cancer chemotherapy.

Early Synthesis and Military Development

Nitrogen mustards, organic compounds featuring a bis(2-chloroethyl)amino group, were first synthesized in the 1930s as more potent and persistent analogues of sulfur mustard (mustard gas) for chemical warfare.[1] Countries like the United States and Germany initiated military production in the early 1940s.[1] Several variants were developed, designated as HN-1, HN-2, and HN-3.[2] HN-1 was initially investigated for wart removal before its potential as a chemical weapon was recognized.[1]

The Bari Incident and the Dawn of Chemotherapy

A pivotal moment in the history of nitrogen mustards occurred in December 1943, during a German air raid on the harbor of Bari, Italy. A US ship carrying a secret cargo of mustard gas was hit, releasing the agent into the air and water.[2][3] Medical examination of the survivors revealed a profound decrease in lymphocytes and bone marrow suppression, a hallmark of exposure to the agent.[2][3]

This tragic event, combined with parallel secret research at the Yale School of Medicine, sparked the realization that an agent that destroys rapidly dividing white blood cells might also be effective against cancers of the blood and lymph systems.[2][3]

The First Clinical Trials and the Birth of an Era

In 1942, pharmacologists Louis S. Goodman and Alfred Gilman at Yale University began classified clinical trials.[2][3] The first patient, with an advanced and radioresistant lymphosarcoma, was treated with a nitrogen mustard compound.[3] The results were remarkable, with a significant regression of the tumor masses.[3] Although the remission was temporary, it was the first clear demonstration that a chemical agent could effectively treat systemic cancer.[3] This marked the birth of modern cancer chemotherapy.[4] After World War II, the secrecy surrounding this research was lifted, and the findings were published in 1946, paving the way for the development of a new class of anticancer drugs.[3] Mechlorethamine (HN2, also known as mustine) became the first FDA-approved nitrogen mustard for cancer treatment in 1949.[2][5]

Mechanism of Action: DNA Alkylation and Cross-linking

Nitrogen mustards exert their cytotoxic effects through the alkylation of DNA. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This cation then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[2] Because nitrogen mustards have two chloroethyl groups, they can alkylate two different guanine bases, leading to the formation of interstrand or intrastrand cross-links in the DNA.[2] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2][4]

dot

DNA_Alkylation_Pathway cluster_Cell Cell cluster_Response Cellular Response NM Nitrogen Mustard (e.g., Mechlorethamine) Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular Cyclization DNA Cellular DNA Aziridinium->DNA Nucleophilic Attack Mono_Adduct Mono-adduct (Guanine N7 Alkylation) DNA->Mono_Adduct First Alkylation Crosslink Interstrand Cross-link (DNA Damage) Mono_Adduct->Crosslink Second Alkylation DDR DNA Damage Response (DDR) (ATM/ATR Kinases) Crosslink->DDR Damage Recognition Repair DNA Repair Pathways (e.g., NER, HR) DDR->Repair Recruitment of Repair Proteins CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Signal Transduction Repair->DNA Damage Resolution Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Overwhelming Damage CellCycleArrest->Repair Allows Time for Repair

Caption: DNA Alkylation and Cellular Response Pathway of Nitrogen Mustards.

Quantitative Data

The following tables summarize key quantitative data for prominent nitrogen mustards.

Table 1: Physicochemical Properties of Selected Nitrogen Mustards

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Mechlorethamine (HN2)C5H11Cl2N156.05-60194
CyclophosphamideC7H15Cl2N2O2P261.0941-45Decomposes
ChlorambucilC14H19Cl2NO2304.2164-66Decomposes
MelphalanC13H18Cl2N2O2305.20172Decomposes

Table 2: Cytotoxicity (IC50) of Nitrogen Mustard Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Phenylboronic Acid Nitrogen Mustard 1MDA-MB-46816.7[1][6]
Phenylboronic Acid Nitrogen Mustard 2MDA-MB-4683.4[1][6]
ChlorambucilMDA-MB-46834.4[1][6]
MelphalanMDA-MB-46848.7[1][6]
BFA-Nitrogen Mustard 5aHL-604.48[7]
BFA-Nitrogen Mustard 5aPC-39.37[7]
BFA-Nitrogen Mustard 5aBel-74020.2[7]
Tyrosinamide-Chlorambucil Hybrid m-16MDA-MB-23148.61[7]
Tyrosinamide-Chlorambucil Hybrid m-16MCF-731.25[7]
Melamine-Nitrogen Mustard 19fMCF-718.70[7]

Note: IC50 values can vary depending on the experimental conditions and cell lines used.

Table 3: Acute Toxicity of Nitrogen Mustards (LD50/LCt50)

CompoundRouteSpeciesLD50/LCt50
HN-1InhalationHumanLCt50: ~1,500 mg-min/m³
HN-2InhalationHumanLCt50: ~3,000 mg-min/m³
HN-3InhalationHumanLCt50: ~1,500 mg-min/m³

Data for LD50 values in mg/kg for these specific parent compounds is not consistently reported in the readily available literature.

Experimental Protocols

A common early laboratory synthesis of mechlorethamine involved the reaction of diethanolamine with thionyl chloride.

  • Materials: Diethanolamine, thionyl chloride, inert solvent (e.g., chloroform).

  • Procedure:

    • Diethanolamine is dissolved in an inert solvent and cooled in an ice bath.

    • Thionyl chloride is added dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

    • After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure.

    • The resulting mechlorethamine hydrochloride is then purified by recrystallization.

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage.

  • Principle: Damaged DNA, when subjected to an electric field, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

  • General Protocol:

    • Cells are exposed to the nitrogen mustard at various concentrations and for different time points.

    • The cells are then embedded in a low-melting-point agarose gel on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving the DNA attached to the nuclear matrix.

    • The slides are placed in an electrophoresis chamber and subjected to an electric field.

    • The DNA is stained with a fluorescent dye and visualized under a microscope.

    • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Carbamoyl Chlorides: Versatile Intermediates in Pharmaceutical Synthesis

Unlike nitrogen mustards, which have a direct therapeutic application, carbamoyl chlorides are primarily recognized for their crucial role as reactive intermediates in the synthesis of a wide range of organic compounds, including many pharmaceuticals.

Historical Development and Synthesis

Carbamoyl chlorides are derivatives of carbamic acid and are characterized by the R2NCOCl functional group. The parent compound, carbamoyl chloride (H2NCOCl), is unstable.[8] However, N-substituted analogues are stable and have been used extensively in organic synthesis.[8]

The primary method for synthesizing carbamoyl chlorides is the reaction of a primary or secondary amine with phosgene (COCl2).[8] This reaction, while effective, requires careful handling due to the high toxicity of phosgene. Another route involves the addition of hydrogen chloride to isocyanates.[8]

dot

Carbamoyl_Chloride_Synthesis Synthesis and Reactions of Carbamoyl Chlorides cluster_Reactants Reactants cluster_Intermediate Intermediate cluster_Products Products Amine Amine (R₂NH) CarbamoylChloride Carbamoyl Chloride (R₂NCOCl) Amine->CarbamoylChloride Phosgene Phosgene (COCl₂) Phosgene->CarbamoylChloride Carbamate Carbamate (R₂NCOOR') CarbamoylChloride->Carbamate Urea Urea (R₂NCONR'₂) CarbamoylChloride->Urea Thiocarbamate Thiocarbamate (R₂NCOSR') CarbamoylChloride->Thiocarbamate Alcohol Alcohol (R'OH) Alcohol->Carbamate Amine2 Amine (R'₂NH) Amine2->Urea Thiol Thiol (R'SH) Thiol->Thiocarbamate

Caption: Synthetic Utility of Carbamoyl Chlorides.

Role in Drug Development

The high reactivity of the carbonyl-chlorine bond makes carbamoyl chlorides excellent carbamoylating agents. They are instrumental in the synthesis of carbamates, ureas, and other functional groups that are prevalent in many approved drugs. For example, they are used in the production of carbamate-based pesticides and have been employed in the synthesis of pharmaceuticals where a carbamate moiety is a key structural feature for biological activity or for creating a prodrug.

While some carbamate derivatives have been investigated for their own therapeutic properties, including anticancer activity, the primary historical and ongoing importance of carbamoyl chlorides in drug development lies in their role as versatile synthetic intermediates.

Quantitative Data

Table 4: Physicochemical Properties of Representative Carbamoyl Chlorides

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
Carbamoyl chlorideCH2ClNO79.499061-62 (decomposes)Highly soluble
Dimethylcarbamoyl chlorideC3H6ClNO107.54-33165-167Reacts
Diethylcarbamoyl chlorideC5H10ClNO135.59-32186Reacts
Experimental Protocols

This protocol outlines the general steps for the synthesis of a carbamate ester from an alcohol and a carbamoyl chloride.

  • Materials: A disubstituted carbamoyl chloride (e.g., diethylcarbamoyl chloride), an alcohol, a non-nucleophilic base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • The alcohol and the base are dissolved in the aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath.

    • The carbamoyl chloride is added dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    • The reaction is quenched by the addition of water or a dilute aqueous acid solution.

    • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The resulting crude carbamate is then purified, typically by column chromatography or recrystallization.

Conclusion

The historical trajectories of nitrogen mustards and carbamoyl chlorides, while intertwined with the broader history of 20th-century chemistry, diverge significantly in their ultimate applications. Nitrogen mustards, born from the grim necessity of chemical warfare, underwent a remarkable transformation into a foundational class of anticancer drugs, a testament to the astute observations of scientists who turned a weapon of destruction into a tool of healing. Their mechanism of action, centered on the alkylation of DNA, remains a paradigm for the development of cytotoxic agents.

Carbamoyl chlorides, on the other hand, have carved their niche not as direct therapeutic agents, but as indispensable workhorses in the synthetic chemist's toolbox. Their reactivity has been harnessed to construct the carbamate and urea functionalities that are integral to a vast array of pharmaceuticals and agrochemicals.

For the modern researcher and drug development professional, understanding the distinct yet significant histories of these two classes of compounds offers valuable insights. The story of nitrogen mustards underscores the potential for serendipitous discovery and the importance of mechanistic understanding in drug action. The utility of carbamoyl chlorides highlights the critical role of synthetic chemistry in enabling the creation of complex and life-saving molecules. Both narratives continue to inform and inspire the ongoing quest for new and more effective therapies.

References

An In-depth Technical Guide to the Electrophilicity of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a critical intermediate in the synthesis of various pharmaceuticals, particularly nitrogen mustard-based anticancer agents. Understanding its electrophilicity is paramount for predicting its reactivity, optimizing reaction conditions, and elucidating its mechanism of action in biological systems.

Core Concepts: Understanding Electrophilicity

Electrophilicity, a measure of a chemical species' ability to accept electrons, is a fundamental concept in organic chemistry. For this compound, two primary electrophilic centers are of interest: the carbonyl carbon of the carbamoyl chloride group and the carbon atoms of the two chloroethyl chains. The reactivity at these sites dictates the compound's utility as a bifunctional alkylating agent.

The electrophilicity of the carbamoyl chloride is influenced by the electron-withdrawing nature of the chlorine and oxygen atoms, making the carbonyl carbon susceptible to nucleophilic attack. Simultaneously, the chloroethyl groups can undergo intramolecular cyclization to form a highly reactive aziridinium ion, a potent electrophile that readily alkylates nucleophilic biomolecules such as DNA.[1][2]

Quantitative Assessment of Electrophilicity

The Grunwald-Winstein equation relates the rate of solvolysis of a substrate to the ionizing power (Y) and nucleophilicity (N) of the solvent:

log(k/k₀) = mY + lN

where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • m is the sensitivity of the substrate to the solvent's ionizing power.

  • l is the sensitivity of the substrate to the solvent's nucleophilicity.

For N,N-disubstituted carbamoyl chlorides, solvolysis reactions typically proceed through an SN1 mechanism, where the rate-determining step is the ionization of the C-Cl bond to form a carbamoyl cation.[3][4] The stability of this cation, and thus the rate of reaction, is influenced by the electronic and steric properties of the nitrogen substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈Cl₃NO[5]
Molecular Weight 204.48 g/mol [5]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 125 °C at 3 mmHg[5]
Density 1.4 g/cm³[5]

Reaction Mechanisms and Signaling Pathways

The primary mechanism of action for this compound as a precursor to nitrogen mustards involves the intramolecular cyclization of one of the chloroethyl arms to form a highly electrophilic aziridinium ion. This process is facilitated by the lone pair of electrons on the nitrogen atom. The aziridinium ion then serves as the active alkylating agent.

This bifunctional nature allows for the cross-linking of biological macromolecules, most notably DNA.[1][6] The initial alkylation of a nucleophilic site on one DNA strand is followed by a second alkylation event, either by the second chloroethyl arm or through the formation of another aziridinium ion, leading to interstrand or intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, which is the basis of its utility in cancer chemotherapy.[6]

Nitrogen_Mustard_Alkylation_Pathway cluster_0 Cellular Environment BCEC N,N-Bis(2-chloroethyl)carbamoyl Chloride Aziridinium Aziridinium Ion (Active Electrophile) BCEC->Aziridinium Intramolecular Cyclization Monoalkylation Mono-alkylated DNA Aziridinium->Monoalkylation Nucleophilic Attack DNA_Guanine DNA (Guanine N7) Crosslinking DNA Cross-linking Monoalkylation->Crosslinking Second Alkylation Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis DNA Damage Response Conductivity_Experiment_Workflow cluster_workflow Experimental Workflow A Prepare Stock Solution (BCEC in Anhydrous Solvent) D Initiate Reaction by adding BCEC Stock Solution A->D B Prepare Solvent Mixture (e.g., 80% EtOH/H2O) C Equilibrate Solvent Mixture in Thermostated Bath B->C C->D E Record Conductivity vs. Time D->E F Data Analysis: Plot ln(C∞ - Ct) vs. Time E->F G Determine Rate Constant (k) from the Slope F->G HPLC_Kinetics_Workflow cluster_hplc HPLC Kinetics Workflow MethodDev Develop HPLC Separation Method Reaction Initiate Reaction in Thermostated Vessel MethodDev->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction in Aliquots Sampling->Quench Analysis Analyze Samples by HPLC Quench->Analysis DataProc Process Chromatographic Data (Peak Integration) Analysis->DataProc Kinetics Determine Reaction Kinetics DataProc->Kinetics

References

In-Depth Technical Guide: Stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a critical reactive intermediate in pharmaceutical synthesis, particularly for alkylating chemotherapeutic agents.

Executive Summary

This compound is a highly reactive molecule characterized by two key functional groups: a nitrogen mustard moiety and a carbamoyl chloride. Its utility in organic synthesis is derived from this high reactivity; however, this also dictates its inherent instability, particularly in the presence of nucleophiles such as water. This guide summarizes the known stability profile, outlines potential degradation pathways, and provides detailed, albeit illustrative, experimental protocols for its stability assessment. Due to the compound's nature as a reactive intermediate, extensive formal stability studies are not widely published. Therefore, the quantitative data and detailed protocols presented herein are based on established chemical principles for analogous compounds and serve as a robust framework for laboratory investigation.

Chemical and Physical Properties

A foundational understanding of the stability of this compound begins with its basic chemical and physical properties.

PropertyValue
Molecular Formula C₅H₈Cl₃NO
Molecular Weight 204.48 g/mol
Appearance Colorless to light yellow clear liquid
Reactivity Highly reactive with nucleophiles, particularly water.

Stability Profile and Degradation Pathways

The stability of this compound is fundamentally limited by its high reactivity. It is stable under anhydrous, inert conditions but readily degrades under ambient conditions, especially in the presence of moisture.

Key Factors Influencing Stability:

  • Moisture: The compound decomposes in contact with water, liberating toxic gases such as hydrogen chloride.[1] Exposure to moisture is the primary condition to avoid.[1]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[1]

  • Hazardous Decomposition: When heated to decomposition or in contact with water, it can produce hazardous products including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

The principal degradation pathway is hydrolysis, which occurs readily. The carbamoyl chloride group is attacked by water, leading to the formation of the unstable N,N-Bis(2-chloroethyl)carbamic acid, which can subsequently decarboxylate to yield bis(2-chloroethyl)amine. This amine is itself a nitrogen mustard and can undergo intramolecular cyclization to form a highly reactive aziridinium ion, the ultimate alkylating species responsible for the therapeutic effect of drugs derived from this moiety.

G A This compound B N,N-Bis(2-chloroethyl)carbamic Acid A->B Hydrolysis HCl HCl A->HCl C Bis(2-chloroethyl)amine B->C Decarboxylation CO2 CO₂ B->CO2 D Aziridinium Ion (Reactive Intermediate) C->D Intramolecular Cyclization H2O H₂O H2O->B

Figure 1: Primary Degradation Pathway via Hydrolysis.

Quantitative Stability Data

Table 1: Predicted Qualitative Stability of this compound under Various Conditions

ConditionStressorExpected StabilityProbable Primary Degradation Product(s)
Hydrolytic pH 3 (Acidic)Very LowN,N-Bis(2-chloroethyl)carbamic acid, Bis(2-chloroethyl)amine
pH 7 (Neutral)Very LowN,N-Bis(2-chloroethyl)carbamic acid, Bis(2-chloroethyl)amine
pH 9 (Basic)Extremely LowBis(2-chloroethyl)amine
Solvent Anhydrous Aprotic (e.g., CH₂Cl₂, THF)HighMinimal degradation if kept dry
Protic (e.g., Methanol, Ethanol)LowCorresponding carbamate esters
Thermal 40°C (Anhydrous)ModeratePotential for slow decomposition
Oxidative 3% H₂O₂LowComplex mixture of oxidation products
Photolytic UV/Vis LightModerateDependent on impurities and specific wavelengths

Table 2: Illustrative (Hypothetical) Degradation Data in Aqueous Solution at 25°C

pHHalf-life (t₁/₂)Rate Constant (k)
3.0< 10 minutes> 0.069 min⁻¹
7.0< 5 minutes> 0.139 min⁻¹
9.0< 1 minute> 0.693 min⁻¹
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Proposed Experimental Protocols for Stability Assessment

A robust assessment of stability requires a validated, stability-indicating analytical method. The following protocols are proposed as a starting point for developing such a method for this compound.

Proposed Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dilute sample in anhydrous acetonitrile immediately before injection.
Proposed Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl) F Prepare Samples in Anhydrous Acetonitrile A->F B Base Hydrolysis (0.1 M NaOH) B->F C Oxidation (3% H₂O₂) C->F D Thermal (60°C, Solid State) D->F E Photolytic (ICH Q1B) E->F G Analyze by Stability-Indicating HPLC F->G H Characterize Degradants (LC-MS/MS) G->H

Figure 2: Workflow for a Forced Degradation Study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile.

  • Acid Degradation: Mix the stock solution with 0.1 M HCl and heat at 40°C. Withdraw samples at appropriate time intervals (e.g., 0, 15, 30, 60 minutes), neutralize with an equivalent amount of NaOH, and dilute with anhydrous acetonitrile for HPLC analysis.

  • Base Degradation: Mix the stock solution with 0.1 M NaOH at room temperature. Withdraw samples at very short intervals (e.g., 0, 5, 10, 20 minutes), neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction for several hours, taking samples periodically for analysis.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 60°C. Periodically dissolve a sample in anhydrous acetonitrile for analysis.

  • Photolytic Degradation: Expose the compound (both solid and in solution in anhydrous acetonitrile) to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by the proposed HPLC method. Peak purity analysis of the parent peak should be performed using a photodiode array detector. Significant degradants should be further characterized by mass spectrometry (LC-MS/MS).

Handling and Storage Recommendations

Given its reactivity, stringent handling and storage procedures are mandatory.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.

  • Handling: All manipulations should be performed in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Use only anhydrous solvents and glassware. Avoid any contact with moisture.

Conclusion

The stability of this compound is dominated by its high reactivity, particularly its susceptibility to hydrolysis. As a non-isolated intermediate in many synthetic procedures, its instability is often a feature rather than a drawback. For researchers who need to handle or store this compound, the exclusion of water and other nucleophiles is the most critical factor. The proposed analytical methods and degradation studies in this guide provide a comprehensive framework for establishing a detailed, quantitative understanding of its stability profile in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: N,N-Bis(2-chloroethyl)carbamoyl Chloride in Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl Chloride is a key bifunctional reagent utilized in the synthesis of several anticancer agents. Its structure incorporates a reactive carbamoyl chloride group and a cytotoxic bis(2-chloroethyl)amino moiety, characteristic of nitrogen mustards. This dual functionality allows for its strategic incorporation into various molecular scaffolds to create targeted chemotherapeutic agents. A prominent example of its application is in the synthesis of Estramustine, a drug used in the treatment of prostate cancer. Estramustine combines the alkylating properties of the nitrogen mustard with the cell-targeting ability of estradiol. This document provides detailed application notes on the use of this compound in the synthesis of Estramustine, including experimental protocols, quantitative data on its efficacy, and an overview of the drug's mechanism of action.

Introduction

Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic effect is mediated through the formation of covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, induction of apoptosis in rapidly dividing cancer cells.[1] this compound serves as a crucial building block for creating sophisticated nitrogen mustard derivatives.[2][3] By reacting it with a targeting molecule, such as a steroid, it is possible to achieve selective delivery of the cytotoxic payload to cancer cells that express the corresponding receptor, thereby enhancing efficacy and potentially reducing systemic toxicity.

Estramustine is a prime example of this strategy, where this compound is conjugated with estradiol.[4][5] This design allows the estradiol moiety to target estrogen receptor-expressing prostate cancer cells, facilitating the intracellular accumulation of the cytotoxic nitrogen mustard group.[1] Estramustine and its phosphate prodrug, Estramustine Phosphate, have demonstrated significant clinical utility in the management of advanced and hormone-refractory prostate cancer.[6][7]

Synthesis of Estramustine

The synthesis of Estramustine from β-Estradiol and this compound is a well-established procedure. The carbamoyl chloride group of this compound reacts with the phenolic hydroxyl group of β-Estradiol to form a stable carbamate linkage.

Experimental Workflow: Synthesis of Estramustine

G cluster_0 Reaction Setup cluster_1 Addition of Reagent cluster_2 Reaction Progression cluster_3 Work-up and Purification reactants β-Estradiol Triethylamine DMAP Dichloromethane stirring Stir at Room Temperature (10 minutes) reactants->stirring addition Slow Dropwise Addition (30 minutes) stirring->addition reagent This compound in Dichloromethane reagent->addition rt_reaction Stir at Room Temperature (1 hour) addition->rt_reaction heat_reaction Heat at 40°C (3 hours) rt_reaction->heat_reaction tlc Monitor by TLC heat_reaction->tlc quench Add Water Adjust pH to 5-6 with HCl tlc->quench extraction Extract with Dichloromethane quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallize from Hot Ethanol concentration->recrystallization product White Crystalline Product (Estramustine) recrystallization->product

Caption: Experimental workflow for the synthesis of Estramustine.
Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.

Materials:

  • β-Estradiol

  • This compound

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • 10% Hydrochloric acid solution

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve β-Estradiol (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the this compound solution dropwise to the β-Estradiol solution over a period of 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 40°C and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding distilled water.

  • Adjust the pH of the aqueous layer to 5-6 using a 10% hydrochloric acid solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot ethanol to yield Estramustine as a white crystalline solid.

Quantitative Data: Synthesis of Estramustine

Reactant 1Reactant 2ReagentsSolventReaction TimeTemperatureProductYield
β-EstradiolThis compoundTriethylamine, DMAPDichloromethane4.5 hours40°CEstramustine94.1%

Biological Activity and Mechanism of Action

Estramustine exhibits a dual mechanism of action, functioning as both a DNA alkylating agent and a microtubule inhibitor.[1]

  • DNA Alkylation: The bis(2-chloroethyl)amino group of Estramustine can form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][8]

  • Microtubule Inhibition: Estramustine and its metabolites also bind to tubulin and microtubule-associated proteins (MAPs), disrupting the dynamic instability of microtubules.[2][5][9] This interference with microtubule function leads to the arrest of cells in the M-phase of the cell cycle (mitotic arrest) and subsequent induction of apoptosis.[10]

Signaling Pathway of Estramustine

G cluster_0 Cellular Uptake cluster_1 Dual Mechanism of Action cluster_2 Cellular Consequences Estramustine Estramustine DNA Nuclear DNA Estramustine->DNA Microtubules Microtubules (Tubulin & MAPs) Estramustine->Microtubules DNA_damage DNA Alkylation (Cross-linking) DNA->DNA_damage MT_disruption Microtubule Depolymerization Microtubules->MT_disruption Replication_inhibition Inhibition of DNA Replication & Transcription DNA_damage->Replication_inhibition Mitotic_arrest Mitotic Arrest (G2/M Phase) MT_disruption->Mitotic_arrest Apoptosis Apoptosis (Cell Death) Replication_inhibition->Apoptosis Mitotic_arrest->Apoptosis

Caption: Dual mechanism of action of Estramustine.
In Vitro Cytotoxicity

The cytotoxic effects of Estramustine have been evaluated against various prostate cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate its potency.

Quantitative Data: In Vitro Efficacy of Estramustine

Cell LineCancer TypeIC50 (µM)Reference
DU 145Prostate Cancer~16[11]
1542TProstate Cancer1.45[12]
LNCaPProstate Cancer4.30[12]
PC-3Prostate CancerN/A[13]
1532TProstate CancerN/A[12]
1535TProstate CancerN/A[12]
BPH-1Benign Prostatic HyperplasiaN/A[12]

N/A: Specific IC50 value not available in the cited sources, but the cell line was used in the study.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Estramustine, particularly in combination with other chemotherapeutic agents, for the treatment of castration-resistant prostate cancer (CRPC).

Quantitative Data: Clinical Efficacy of Estramustine

Trial/StudyTreatment RegimenPatient PopulationKey Efficacy EndpointsResults
Phase II TrialEstramustine + EtoposideAndrogen-sensitive metastatic prostate cancerObjective Response Rate, PSA Nadir, Overall Survival73% objective response in patients with measurable disease; Median PSA nadir of 0.45 ng/mL; 3-year overall survival of 72%.[14]
Meta-analysisDocetaxel-based chemotherapy +/- EstramustineCastration-resistant prostate cancerPSA Response Rate, Overall SurvivalSignificantly improved PSA response rate with added Estramustine; No significant difference in overall survival.[15]
Retrospective StudyEstramustine PhosphateCastration-resistant prostate cancerPSA Decline Rate, Overall Survival52.3% of patients achieved a decrease in PSA levels; Median progression-free survival of 169 days.
Review ArticleEstramustine + DocetaxelHormone-resistant prostate cancerPSA Response Rates, Median Patient SurvivalIncreased PSA response rates and median patient survival compared to regimens without Estramustine.[6][7]

Conclusion

This compound is a valuable reagent in the synthesis of targeted anticancer drugs. Its successful application in the creation of Estramustine highlights a powerful strategy in drug design: the conjugation of a potent cytotoxic agent with a targeting moiety to enhance therapeutic efficacy. The detailed protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in the field of oncology. Further research into novel conjugates utilizing this compound could lead to the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols: N,N-Bis(2-chloroethyl)carbamoyl Chloride as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-chloroethyl)carbamoyl Chloride, hereafter referred to as BCEC, is a highly reactive chemical intermediate pivotal in the synthesis of various chemotherapeutic agents.[1] With the molecular formula C₅H₈Cl₃NO, this compound belongs to the nitrogen mustard family, a class of potent alkylating agents.[2][3] Its strategic importance lies in its bifunctional nature, featuring a reactive carbamoyl chloride group and a cytotoxic bis(2-chloroethyl)amino moiety.[4] This structure allows BCEC to serve as a key building block for creating complex, biologically active molecules, particularly nitrosourea-based anticancer drugs like Estramustine.[4][5] These agents are designed to target and disrupt the replication of cancer cells, making BCEC a compound of significant interest in oncological research and drug development.[2]

Safety Precautions: BCEC is classified as a suspected carcinogen and a reproductive toxicant. It can cause severe skin burns and eye damage.[1][6] All handling must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]

Mechanism of Action: DNA Alkylation and Cross-linking

Anticancer agents synthesized from BCEC are potent alkylating agents.[2] The core of their cytotoxic effect against cancer cells is the covalent modification of DNA. The bis(2-chloroethyl) group can form highly reactive aziridinium ions, which then attack nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1][7] This process, known as alkylation, can occur on one or both strands of the DNA helix. When both chloroethyl groups react, it results in interstrand or intrastrand cross-links. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

cluster_0 Cellular Environment cluster_1 DNA Damage Pathway BCEC_Drug BCEC-Derived Anticancer Agent Aziridinium Reactive Aziridinium Ion Formation BCEC_Drug->Aziridinium Intracellular Activation DNA Cancer Cell DNA Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation Covalent Bonding Crosslinking Inter/Intrastrand Cross-linking Alkylation->Crosslinking Replication_Block DNA Replication & Transcription Blocked Crosslinking->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Figure 1: Mechanism of action for BCEC-derived anticancer agents.

Application Note 1: Synthesis of Estramustine

A prominent application of BCEC is in the synthesis of Estramustine, a drug used to treat prostate cancer.[4] This synthesis strategy links the nitrogen mustard functionality of BCEC to estradiol, a steroid hormone. The goal is to use the steroid as a targeting vector to deliver the cytotoxic alkylating agent to estrogen receptor-positive cells, characteristic of many prostate cancers.[4] The reaction involves the formation of a carbamate ester linkage between the hydroxyl group of estradiol and the carbamoyl chloride group of BCEC.[4]

cluster_workflow Synthetic Workflow Reactant1 β-Estradiol (Targeting Moiety) Reaction Carbamate Ester Formation Reactant1->Reaction Reactant2 BCEC (Cytotoxic Precursor) Reactant2->Reaction Product Estramustine (Anticancer Drug) Reaction->Product

Figure 2: Synthesis of Estramustine from BCEC and β-Estradiol.

Application Note 2: Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One mechanism of MDR involves the overexpression of detoxification enzymes like glutathione-S-transferases (GSTs).[8] Derivatives of BCEC have shown potential in reversing MDR. For example, N,N-bis(2-chloroethyl)docos-13-enamide, a synthesized analog of a fatty acid, significantly enhances the cytotoxicity of adriamycin (ADM) in resistant tongue cancer cells (TCA8113/ADM).[8] This compound was found to decrease GST activity and deplete intracellular glutathione (GSH), thereby resensitizing the cancer cells to chemotherapy.[8]

Quantitative Data on MDR Reversal
Compound/TreatmentCell LineIC50 of Adriamycin (µg/mL)Reversal FoldReference
Adriamycin aloneTCA8113/ADM185.35 ± 1.21-[8]
Adriamycin + Compound JTCA8113/ADM75.31 ± 0.872.46[8]
Compound J: N,N-bis(2-chloroethyl)docos-13-enamide (200 µg/mL)

Experimental Protocols

Protocol 1: General Synthesis of a BCEC-Derived Carbamate

This protocol outlines a general procedure for conjugating BCEC to a hydroxyl-containing molecule (e.g., a steroid or other targeting ligand) to form a carbamate-linked anticancer agent.

Materials:

  • This compound (BCEC)

  • Hydroxyl-containing targeting molecule (e.g., β-Estradiol)

  • Anhydrous pyridine or other suitable non-protic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • Dissolution: In the round-bottom flask, dissolve the hydroxyl-containing targeting molecule in the anhydrous solvent under an inert atmosphere.

  • Base Addition: Add anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.[4]

  • BCEC Addition: Slowly add a stoichiometric equivalent of BCEC to the solution dropwise while stirring. The reaction is often exothermic; maintain temperature control if necessary.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours or until Thin Layer Chromatography (TLC) indicates the consumption of starting materials.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography to obtain the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized BCEC derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized BCEC derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).[8]

Protocol 3: In Vivo Efficacy (Human Tumor Xenograft Model)

This protocol provides a general framework for evaluating the antitumor activity of a BCEC derivative in an animal model.[9] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cells for implantation

  • Synthesized BCEC derivative formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the tumor-bearing mice into treatment and control groups.

  • Treatment Administration: Administer the synthesized compound to the treatment group via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral). The control group receives the vehicle only. Treatment can be administered daily or on a specific schedule for several weeks.

  • Monitoring: Monitor tumor size using calipers and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive toxicity.

  • Analysis: Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). The primary endpoint is often tumor growth delay or inhibition.[9]

cluster_workflow Drug Discovery & Evaluation Workflow Synthesis 1. Synthesis (from BCEC precursor) Purification 2. Purification & Characterization Synthesis->Purification InVitro 3. In Vitro Screening (Cytotoxicity, IC50) Purification->InVitro InVivo 4. In Vivo Efficacy (Xenograft Model) InVitro->InVivo Promising Candidates Lead Lead Compound for Further Development InVivo->Lead

Figure 3: General workflow for developing anticancer agents from BCEC.

References

Application of N,N-Bis(2-chloroethyl)carbamoyl Chloride in Pesticide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl chloride is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including those with potential pesticidal activity. Its efficacy stems from its nature as a potent alkylating agent, capable of forming covalent bonds with nucleophilic groups in essential biomolecules of pests, thereby disrupting their biological processes. This document provides an overview of its application in pesticide research and development, including its chemical properties, a generalized protocol for its use in the synthesis of novel pesticide candidates, and a discussion of its potential mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for safe handling, reaction setup, and purification processes.

PropertyValueCitations
Molecular Formula C₅H₈Cl₃NO[1]
Molecular Weight 204.48 g/mol [1]
Appearance Colorless to light yellow transparent liquid[2][3]
Melting Point 101-103 °C[3][4]
Boiling Point 125 °C at 3 mmHg; 92-96 °C at 0.1 Torr[3][4]
Density Approximately 1.317 - 1.4 g/cm³[3][4]
Flash Point 129.3 °C[3][4]
Storage Temperature Room temperature, under an inert atmosphere[4]

Mechanism of Action in Pests

The pesticidal activity of compounds derived from this compound is primarily attributed to its alkylating properties. The two chloroethyl groups are highly reactive towards nucleophiles found in biological macromolecules. The proposed mechanism involves the intramolecular formation of a highly reactive aziridinium ion, which then readily reacts with nucleophilic sites on proteins and nucleic acids (DNA and RNA). This alkylation can lead to:

  • DNA Damage: Cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in the pest.[2]

  • Enzyme Inhibition: Alkylation of amino acid residues (e.g., cysteine, histidine) in the active sites of essential enzymes, leading to their inactivation and disruption of critical metabolic pathways.

This mechanism is analogous to that of nitrogen mustards used in chemotherapy, highlighting the potent biological activity of this chemical class.

Experimental Protocols

The following are generalized protocols for the synthesis of potential pesticide candidates using this compound as a precursor. These protocols are intended for use by trained chemists in a controlled laboratory setting.

Protocol 1: General Synthesis of Carbamate-Based Pesticide Candidates

This protocol describes the reaction of this compound with a nucleophilic substrate (e.g., an alcohol, phenol, or thiol) to form a carbamate derivative.

Materials:

  • This compound

  • Nucleophilic substrate (e.g., a substituted phenol or alcohol with potential pesticidal properties)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica gel for column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate and a stoichiometric equivalent of the tertiary amine base in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound in the same anhydrous solvent.

  • Add the this compound solution dropwise to the cooled solution of the substrate and base over a period of 30-60 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired carbamate derivative.

  • Characterize the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Diagrams

experimental_workflow cluster_synthesis Synthesis of Carbamate Pesticide Candidate cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Substrate & Base in Solvent cool Cool to 0°C start->cool add_reagent Add N,N-Bis(2-chloroethyl)carbamoyl Chloride Solution Dropwise cool->add_reagent react Stir at Room Temperature (2-24h) add_reagent->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize mechanism_of_action cluster_activation Intracellular Activation cluster_alkylation Alkylation of Biomolecules cluster_cellular_effects Cellular Effects in Pest reagent N,N-Bis(2-chloroethyl)carbamoyl Chloride Derivative aziridinium Formation of Aziridinium Ion reagent->aziridinium dna DNA aziridinium->dna proteins Proteins (Enzymes) aziridinium->proteins dna_damage DNA Cross-linking & Inhibition of Replication dna->dna_damage enzyme_inhibition Enzyme Inactivation proteins->enzyme_inhibition apoptosis Cell Cycle Arrest & Apoptosis dna_damage->apoptosis metabolic_disruption Metabolic Disruption enzyme_inhibition->metabolic_disruption pest_death Pest Neutralization apoptosis->pest_death metabolic_disruption->pest_death

References

Application Notes and Protocols for the Analytical Detection of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a crucial intermediate in the synthesis of various pharmaceuticals, particularly chemotherapeutic agents.[1] Its role as a potent alkylating agent necessitates stringent analytical control to ensure product quality and safety.[1] The following protocols are designed to offer robust and reliable methods for its analysis in research and quality control settings.

Overview of Analytical Techniques

The primary methods for the analysis of this compound and related chloroethylamines are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It is well-suited for the identification and quantification of this compound in process control and for final purity assessment.[2]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of genotoxic impurities such as the related compound bis(2-chloroethyl) amine in active pharmaceutical ingredients (APIs).[3] A similar approach can be adapted for this compound.

Quantitative Data Summary

The following table summarizes typical performance data for a validated UHPLC-MS/MS method for the related compound bis(2-chloroethyl) amine, which can be used as a starting point for the method development and validation for this compound.[3]

ParameterResult
Limit of Detection (LOD) 0.070 ppm
Limit of Quantitation (LOQ) 0.206 ppm
Correlation Coefficient (R²) 0.9892
Recovery 92.0–111.0%

Experimental Protocols

UHPLC-MS/MS Method for Quantification

This protocol is adapted from a validated method for the genotoxic impurity bis(2-chloroethyl) amine and can be optimized for this compound.[3]

3.1.1. Instrumentation and Conditions

  • System: Waters Acquity UPLC H-class system coupled with a Waters Micromass Quattro Premier XE triple quadrupole mass spectrometer.[3]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[3]

  • Mobile Phase A: 0.2% Formic acid in Milli-Q water.[3]

  • Mobile Phase B: Methanol.[3]

  • Elution: Isocratic at a ratio of 45:55 (v/v) of Mobile Phase A:Mobile Phase B.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Autosampler Temperature: 15 °C.[3]

  • Injection Volume: 2 µL.[3]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected LOQ to 200% of the specification limit.

  • Sample Preparation: Dissolve the drug substance or sample in the mobile phase to a final concentration that is within the linear range of the method. Filter the sample through a 0.22 µm syringe filter before injection.

3.1.3. Method Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

GC-MS Method for Identification and Purity

This protocol provides a general framework for the analysis of this compound by GC-MS.

3.2.1. Instrumentation and Conditions

  • System: Agilent GC-MS system or equivalent.

  • Column: 30 m x 0.32 mm fused silica capillary column coated with 1.0 µm of DB-5 (or equivalent).[4]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.[4]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3.2.2. Sample Preparation

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the sample through a 0.45 µm filter if necessary.[4]

  • Inject 1 µL of the sample into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Drug Substance / Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample standard Reference Standard dissolve_standard Prepare Stock & Working Standard Solutions standard->dissolve_standard filter_sample Filter (0.22 µm) dissolve_sample->filter_sample injection Inject 2 µL dissolve_standard->injection filter_sample->injection separation Chromatographic Separation (ACE 3 C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for UHPLC-MS/MS analysis.

mechanism_of_action BCEC N,N-Bis(2-chloroethyl) -carbamoyl Chloride Alkylating_Agent Active Alkylating Moiety BCEC->Alkylating_Agent Metabolic Activation DNA Cellular DNA Alkylating_Agent->DNA Alkylation Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Inhibition of DNA Replication & Cell Cycle Arrest Crosslinking->Apoptosis Cell_Death Apoptosis / Cell Death Apoptosis->Cell_Death

Caption: Simplified mechanism of action.

References

Application Note: GC-MS Analysis of N,N-Bis(2-chloroethyl)carbamoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of reaction products of N,N-Bis(2-chloroethyl)carbamoyl Chloride using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a bifunctional alkylating agent of significant interest in pharmaceutical synthesis, particularly as a key intermediate in the production of chemotherapeutic agents like estramustine. Understanding its reactivity and characterizing its reaction products is crucial for process optimization, quality control, and impurity profiling. This application note outlines the methodologies for analyzing the primary hydrolysis product, N,N-Bis(2-chloroethyl)amine, and the product of its reaction with a model alcohol, simulating the formation of a carbamate linkage.

Introduction

This compound possesses two reactive centers: a highly electrophilic carbamoyl chloride and a nitrogen mustard moiety. The carbamoyl chloride group readily reacts with nucleophiles, such as water or alcohols, to form carbamic acids or carbamates, respectively. The nitrogen mustard group is a known DNA alkylating agent, contributing to the cytotoxic properties of compounds synthesized from this precursor.

The primary reaction of this compound in aqueous media is hydrolysis, which leads to the formation of N,N-Bis(2-chloroethyl)amine and carbon dioxide, following the decomposition of the unstable carbamic acid intermediate. In the presence of other nucleophiles, such as the hydroxyl group of a steroid like estradiol, it forms a carbamate conjugate.

Accurate and reliable analytical methods are essential for monitoring these reactions and characterizing the resulting products. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of the reaction products of this compound, often following a derivatization step to enhance volatility and chromatographic performance.

Experimental Protocols

Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to N,N-Bis(2-chloroethyl)amine.

Materials:

  • This compound

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • GC Vials

Procedure:

  • In a fume hood, dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetone).

  • Add 5 mL of deionized water to a 20 mL reaction vial equipped with a magnetic stirrer.

  • Slowly add the this compound solution to the stirring water.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Extract the aqueous solution three times with 5 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

Reaction with a Model Alcohol (e.g., Ethanol)

This protocol outlines the reaction of this compound with ethanol to form the corresponding ethyl carbamate.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Triethylamine (as a base)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • GC Vials

Procedure:

  • In a fume hood, dissolve 10 mg of this compound in 5 mL of anhydrous dichloromethane in a round-bottom flask.

  • Add 1.5 equivalents of anhydrous ethanol to the solution.

  • Add 1.2 equivalents of triethylamine to the reaction mixture to act as an acid scavenger.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters suitable for the analysis of the reaction products. Optimization may be required based on the specific instrument and column used.

GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Data Presentation

The following table summarizes the expected quantitative data for the primary reaction products. Retention times are approximate and will vary depending on the specific chromatographic conditions.

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
N,N-Bis(2-chloroethyl)amine~ 10.5141 (M+), 106, 92, 49
Ethyl N,N-bis(2-chloroethyl)carbamate~ 12.8213 (M+), 164, 114, 49

Visualizations

Reaction Pathway of this compound

reaction_pathway reactant This compound h2o H₂O (Hydrolysis) reactant->h2o etoh Ethanol (Alcoholysis) reactant->etoh product1 N,N-Bis(2-chloroethyl)amine + CO₂ + HCl h2o->product1 product2 Ethyl N,N-bis(2-chloroethyl)carbamate + HCl etoh->product2

Caption: Reaction pathways of this compound.

GC-MS Analysis Workflow

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing reaction Chemical Reaction (Hydrolysis or Alcoholysis) extraction Liquid-Liquid Extraction reaction->extraction drying Drying and Concentration extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection identification Compound Identification (Mass Spectrum Library) detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis.

Discussion

The protocols provided offer a robust framework for the GC-MS analysis of this compound reaction products. The hydrolysis product, N,N-Bis(2-chloroethyl)amine, is a relatively simple nitrogen mustard. Its mass spectrum is expected to show a molecular ion and characteristic fragments resulting from the loss of chloroethyl and ethyl groups.

The product of the reaction with ethanol, an ethyl carbamate, will have a higher molecular weight and a different fragmentation pattern, likely involving cleavage of the carbamate ester bond.

For more complex reaction mixtures or trace analysis, derivatization of the products may be necessary to improve their chromatographic properties and detection limits. Common derivatizing agents for amines and alcohols include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Conclusion

This application note provides detailed protocols and expected outcomes for the GC-MS analysis of the reaction products of this compound. The described methods are essential for researchers and professionals in drug development and chemical synthesis for monitoring reaction progress, identifying products and byproducts, and ensuring the quality of synthetic intermediates. The provided workflows and diagrams offer a clear and concise guide for implementing these analytical procedures.

Application Notes and Protocols: N,N-Bis(2-chloroethyl)carbamoyl Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2-chloroethyl)carbamoyl Chloride and its derivatives in the synthesis of polymers for biomedical applications, particularly in the field of drug delivery. Detailed experimental protocols, quantitative data, and graphical representations of key processes are included to guide researchers in this area.

Introduction

This compound (BCEC) is a highly reactive bifunctional molecule. Its chemical structure, featuring two chloroethyl groups and a carbamoyl chloride, makes it a precursor for nitrogen mustards. Nitrogen mustards are potent alkylating agents that have been extensively used in cancer chemotherapy. In polymer chemistry, BCEC and its derivatives can be used to synthesize polymers with pendant cytotoxic groups, creating polymer-drug conjugates for targeted cancer therapy. These polymeric systems aim to improve the therapeutic index of nitrogen mustard drugs by enhancing their solubility, stability, and tumor-targeting capabilities while reducing systemic toxicity.

The primary mechanism of action for nitrogen mustards involves the intramolecular cyclization of one of the chloroethyl groups to form a highly reactive aziridinium ion. This ion can then be attacked by a nucleophile, such as the N7 atom of a guanine base in DNA. The process can be repeated with the second chloroethyl group, leading to the formation of interstrand cross-links in the DNA. This DNA damage disrupts replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

Applications in Polymer Chemistry

The primary application of BCEC derivatives in polymer chemistry is the development of polymer-drug conjugates for cancer therapy. By incorporating the nitrogen mustard moiety into a polymer backbone or as a pendant group, several advantages can be achieved:

  • Targeted Delivery: Polymers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the cytotoxic payload specifically to cancer cells, minimizing damage to healthy tissues.

  • Controlled Release: The nitrogen mustard drug can be attached to the polymer via a cleavable linker (e.g., a redox-sensitive disulfide bond) that releases the active drug in the tumor microenvironment.

  • Improved Pharmacokinetics: The polymer conjugate can exhibit a longer circulation half-life compared to the small molecule drug, leading to increased accumulation in the tumor through the enhanced permeability and retention (EPR) effect.

  • Enhanced Solubility: Hydrophilic polymers can be used to solubilize hydrophobic nitrogen mustard drugs, facilitating their administration.

Data Presentation

Cytotoxicity of Nitrogen Mustard Derivatives and Prodrugs

The following table summarizes the in vitro cytotoxicity of various nitrogen mustard derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound/PolymerCell LineIC50 (µM)Reference
Bendamustine Derivative 1HT-29 (Colon Carcinoma)> 50[1]
Bendamustine Derivative 1MG-63 (Osteosarcoma)> 50[1]
Bendamustine Derivative 1SK-MEL-3 (Melanoma)> 50[1]
Bendamustine Derivative 2HT-29 (Colon Carcinoma)~10[1]
Bendamustine Derivative 2MG-63 (Osteosarcoma)~10[1]
Bendamustine Derivative 2SK-MEL-3 (Melanoma)~10[1]
Phenylboronic Acid Nitrogen Mustard 1MDA-MB-468 (Breast Cancer)0.4 ± 0.1[2]
Phenylboronic Acid Nitrogen Mustard 2MDA-MB-468 (Breast Cancer)0.2 ± 0.05[2]
ChlorambucilMDA-MB-468 (Breast Cancer)2.0 ± 0.3[2]
MelphalanMDA-MB-468 (Breast Cancer)3.2 ± 0.5[2]
Aromatic Nitrogen Mustard ProdrugA549 (Lung Cancer)0.5[3]
Aromatic Nitrogen Mustard ProdrugHeLa (Cervical Cancer)0.8[3]
Aromatic Nitrogen Mustard ProdrugMCF-7 (Breast Cancer)1.0[3]

Experimental Protocols

Protocol 1: Synthesis of Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate

This protocol describes the synthesis of a key intermediate that can be used for the incorporation of the N,N-bis(2-chloroethyl)amino group into polymers. This compound is structurally similar to this compound.

Materials:

  • N,N-bis(2-chloroethyl)amine hydrochloride

  • Phenyl phosphorodichloridate

  • Triethylamine (TEA)

  • Dry methylene chloride (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Calcium chloride drying tube

Procedure:

  • In a three-necked round-bottom flask protected with a calcium chloride drying tube, place N,N-bis(2-chloroethyl)amine hydrochloride (0.288 mol), dry methylene chloride (300 mL), and triethylamine (0.577 mol).

  • Dissolve phenyl phosphorodichloridate (0.288 mol) in dry methylene chloride (73 mL).

  • Add the phenyl phosphorodichloridate solution dropwise to the stirred mixture over 25 minutes.

  • Stir the reaction mixture at ambient temperature overnight.

  • Remove the precipitated triethylamine hydrochloride by suction filtration.

  • Extract the filtrate with 1 M HCl (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product, Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate, can be further purified by vacuum distillation.

Protocol 2: General Procedure for the Synthesis of a Polymer-Drug Conjugate

This protocol outlines a general strategy for synthesizing a polymer with pendant nitrogen mustard groups.

Materials:

  • A polymer with reactive side groups (e.g., hydroxyl or amino groups)

  • Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate (from Protocol 1)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Dialysis membrane (for purification)

Procedure:

  • Dissolve the starting polymer in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the polymer solution.

  • Dissolve Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate in the anhydrous solvent.

  • Add the solution of the nitrogen mustard derivative dropwise to the polymer solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Precipitate the polymer-drug conjugate by adding the reaction mixture to a non-solvent (e.g., diethyl ether or hexane).

  • Collect the precipitate by filtration and wash it with the non-solvent.

  • Purify the polymer-drug conjugate by dialysis against an appropriate solvent to remove unreacted starting materials and byproducts.

  • Lyophilize the purified solution to obtain the final polymer-drug conjugate as a solid.

Visualizations

experimental_workflow Experimental Workflow for Polymer-Drug Conjugate Synthesis cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Start with Polymer (with reactive groups) dissolve Dissolve Polymer in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base reaction React Polymer with Nitrogen Mustard Derivative add_base->reaction prepare_nm Prepare Solution of Nitrogen Mustard Derivative prepare_nm->reaction precipitate Precipitate Conjugate reaction->precipitate wash Wash Precipitate precipitate->wash dialysis Dialyze to Purify wash->dialysis lyophilize Lyophilize to Obtain Solid Product dialysis->lyophilize characterize Characterize Conjugate (NMR, GPC, etc.) lyophilize->characterize drug_release In Vitro Drug Release Studies characterize->drug_release cytotoxicity In Vitro Cytotoxicity Assays (IC50) characterize->cytotoxicity in_vivo In Vivo Antitumor Efficacy Studies cytotoxicity->in_vivo mechanism_of_action Mechanism of Nitrogen Mustard DNA Alkylation cluster_activation Activation cluster_alkylation DNA Alkylation cluster_cellular_response Cellular Response nm Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) aziridinium Aziridinium Ion Formation nm->aziridinium Intramolecular Cyclization mono_adduct Mono-adduct Formation (Guanine N7) aziridinium->mono_adduct Nucleophilic Attack dna DNA dna->mono_adduct crosslink Interstrand Cross-link Formation mono_adduct->crosslink Second Alkylation replication_block Replication & Transcription Block crosslink->replication_block apoptosis Apoptosis replication_block->apoptosis

References

Application Notes and Protocols for Reactions Involving N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a key intermediate in the synthesis of pharmaceuticals, particularly anticancer agents. The protocols outlined below are intended for use by qualified professionals in a laboratory setting.

Overview and Safety Precautions

This compound (BCEC) is a reactive organic compound utilized as a precursor for synthesizing various biologically active molecules.[1] Its structure incorporates the bifunctional N,N-bis(2-chloroethyl)amino moiety, a nitrogen mustard group known for its alkylating properties, and a reactive carbamoyl chloride group. This dual functionality makes it a valuable building block in medicinal chemistry.

Safety Information: this compound is a hazardous substance and must be handled with extreme caution. It is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant.[1] The compound can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Anticancer Drugs

A primary application of this compound is in the synthesis of chemotherapeutic agents. The carbamoyl chloride group readily reacts with nucleophiles, such as hydroxyl groups on steroid scaffolds, to form stable carbamate linkages. This strategy allows for the targeted delivery of the cytotoxic nitrogen mustard moiety to specific cells or tissues.

Synthesis of Estramustine

Estramustine is an anticancer drug used in the treatment of prostate cancer. It is synthesized by reacting this compound with estradiol.

Quantitative Data for Estramustine Synthesis

Reactant 1Reactant 2ReagentsSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1,3,5(10)-triene-3,17β-estradiol (14.7 mmol)This compound (22.1 mmol)Triethylamine (29.4 mmol), 4-dimethylaminopyridine (1.5 mmol)Dichloromethane404.5Estramustine94.1

Experimental Protocol: Synthesis of Estramustine [2]

  • Dissolve 4.00 g (14.7 mmol) of 1,3,5(10)-triene-3,17β-estradiol in 150.0 mL of dichloromethane in a round-bottom flask.

  • Add 2.97 g (29.4 mmol) of triethylamine and 0.19 g (1.5 mmol) of 4-dimethylaminopyridine (DMAP) to the solution and stir at room temperature for 10 minutes.

  • In a separate flask, dissolve 4.51 g (22.1 mmol) of this compound in 50.0 mL of dichloromethane.

  • Slowly add the this compound solution dropwise to the estradiol solution over 30 minutes.

  • Continue to stir the reaction mixture for 1 hour at room temperature.

  • Transfer the reaction flask to a water bath preheated to 40°C and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 50.0 mL of distilled water and adjust the pH to 5-6 with a 10% hydrochloric acid solution while stirring.

  • Allow the layers to separate in a separatory funnel and collect the organic layer.

  • Extract the aqueous layer three times with 50.0 mL portions of dichloromethane.

  • Combine all organic phases and remove the solvent under reduced pressure to obtain the crude product as an off-white solid.

  • Recrystallize the crude product from hot ethanol to yield 6.09 g (94.1%) of pure, white, crystalline estramustine.

Experimental Workflow: Synthesis of Estramustine

Estramustine_Synthesis Estradiol 1,3,5(10)-triene-3,17β-estradiol in Dichloromethane Reaction Reaction Mixture (Stir at RT, then 40°C) Estradiol->Reaction Reagents Triethylamine, DMAP Reagents->Reaction BCEC This compound in Dichloromethane BCEC->Reaction Workup Aqueous Workup (HCl wash, Extraction) Reaction->Workup Purification Recrystallization (Hot Ethanol) Workup->Purification Product Estramustine (White Crystalline Solid) Purification->Product

Caption: Workflow for the synthesis of Estramustine.

Synthesis of Cyclophosphamide Analogs

While the direct synthesis of cyclophosphamide often starts from bis(2-chloroethyl)amine, this compound serves as a crucial precursor to intermediates like bis(2-chloroethyl)phosphoramidic dichloride, which are then used to construct the cyclophosphamide ring system. The following is a general procedure for the synthesis of a cyclophosphamide analog.

Experimental Protocol: General Synthesis of 4-Substituted Cyclophosphamide Analogs [3]

  • Synthesize bis(2-chloroethyl)phosphoramidic dichloride from N,N-bis(2-chloroethyl)amine (which can be derived from the carbamoyl chloride).

  • React the bis(2-chloroethyl)phosphoramidic dichloride with a racemic 3-amino-3-substituted-1-propanol in an appropriate solvent.

  • The resulting diastereomeric mixture of the 4-substituted cyclophosphamide can be separated by column chromatography.

  • Characterize the separated cis and trans isomers using spectroscopic methods such as 1H NMR, 31P NMR, and IR spectroscopy.

Application as a DNA Cross-linking Agent

The nitrogen mustard moiety of this compound and its derivatives can act as a bifunctional alkylating agent, leading to the formation of interstrand cross-links in DNA.[4] This is a key mechanism of cytotoxicity for many anticancer drugs derived from this precursor.

Mechanism of DNA Cross-linking

The process of DNA cross-linking by bis(2-chloroethyl)amino compounds generally occurs in two steps:

  • Initial Alkylation: One of the 2-chloroethyl groups alkylates a nucleophilic site on a DNA base, typically the N7 position of guanine.

  • Cross-link Formation: The second 2-chloroethyl group then reacts with a nucleophilic site on the opposite DNA strand, forming an ethyl bridge and thus an interstrand cross-link.[4]

Signaling Pathway: DNA Damage Response

DNA_Damage_Response Drug Bis(2-chloroethyl)amino-containing Drug DNA Cellular DNA Drug->DNA Alkylation Crosslink DNA Interstrand Cross-link DNA->Crosslink DDR DNA Damage Response (DDR) (e.g., ATM, ATR kinases) Crosslink->DDR Activation CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: DNA damage response to cross-linking agents.

Experimental Protocol: In Vitro DNA Cross-linking Assay

This protocol provides a general method to assess the DNA cross-linking ability of a compound derived from this compound.

  • Isolate high molecular weight DNA from a suitable source (e.g., calf thymus or cultured cells).

  • Prepare a solution of the test compound in an appropriate buffer (e.g., Tris-EDTA).

  • Incubate the DNA with varying concentrations of the test compound at 37°C for a defined period (e.g., 2-24 hours).

  • After incubation, denature the DNA by adding an alkaline solution (e.g., NaOH) and heating.

  • Rapidly cool the samples on ice and neutralize the pH.

  • The extent of cross-linking can be determined by measuring the amount of double-stranded (renatured) DNA. This can be quantified using fluorescence-based methods with an intercalating dye (e.g., ethidium bromide or SYBR Green) or by electrophoretic mobility shift assays. Increased fluorescence or retarded migration on a gel compared to a control indicates the presence of cross-links.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Bis(2-chloroethyl)carbamoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a key intermediate in the production of various pharmaceuticals and pesticides.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of bis(2-chloroethyl)amine with phosgene or its equivalents.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Phosgene Reagent Phosgene can degrade over time. Use a fresh or recently verified source of phosgene or a stable equivalent like triphosgene (bis(trichloromethyl) carbonate).[3]
Incomplete Reaction - Temperature: Ensure the reaction temperature is appropriate. Some syntheses of related compounds are carried out at elevated temperatures (e.g., 80-160°C).[4] - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
Loss of Product During Workup This compound can be sensitive to hydrolysis. Minimize contact with water during the workup process. Use anhydrous solvents and drying agents.
Suboptimal Reagent Stoichiometry The stoichiometry is critical. Typically, the reaction involves one molecule of the amine reacting with phosgene to form the carbamoyl chloride and another molecule of the amine acting as an HCl scavenger to form the hydrochloride salt. Carefully control the addition of reagents.
Poor Quality Starting Material Ensure the bis(2-chloroethyl)amine hydrochloride is of high purity and dry. The synthesis of the starting material from diethanolamine and thionyl chloride should be carried out carefully to ensure good quality.[5]

Issue 2: Presence of Significant Impurities

Potential Cause Recommended Solution
Formation of Urea Byproducts Urea formation can occur, especially if reaction conditions are not carefully controlled. The use of a non-nucleophilic base, such as pyridine, as an HCl scavenger instead of excess amine can minimize this side reaction.[3][6]
Unreacted Starting Material If unreacted bis(2-chloroethyl)amine remains, consider increasing the amount of phosgene or extending the reaction time. Monitor the reaction to completion.
Solvent-Related Impurities Ensure the use of high-purity, anhydrous solvents to prevent side reactions.
Degradation of Product The product may be thermally unstable. Avoid excessive temperatures during reaction and purification. Distillation should be performed under reduced pressure to lower the boiling point.[7]

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-distillation with Impurities If impurities have similar boiling points to the product, fractional distillation under high vacuum may be necessary.
Product Oiling Out If the product does not crystallize or solidifies, try different solvent systems for crystallization or trituration.
Hydrolysis During Aqueous Workup If an aqueous workup is necessary, perform it quickly with cold, dilute acid and brine washes to minimize product decomposition.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent like triphosgene in an inert solvent.[7]

Q2: Why is it important to use an HCl scavenger in the reaction?

A2: The reaction of the amine with phosgene generates hydrogen chloride (HCl). This HCl will react with the starting amine to form the hydrochloride salt, rendering it unreactive towards phosgene. An HCl scavenger, which can be excess starting amine or a non-nucleophilic base, is necessary to neutralize the HCl and allow the reaction to proceed to completion.

Q3: What are the advantages of using triphosgene over phosgene gas?

A3: Triphosgene is a solid and is therefore safer and easier to handle than the highly toxic and gaseous phosgene.[3][8]

Q4: What are the typical reaction conditions for this synthesis?

A4: While specific conditions can vary, the reaction is often carried out in an inert aprotic solvent like dichloromethane or toluene.[6] The temperature can range from initial cooling to elevated temperatures depending on the specific protocol.[4][7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting amine and the appearance of the product.

Q6: What is the best method for purifying the final product?

A6: Distillation under reduced pressure is a common and effective method for purifying this compound.[7]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of carbamoyl chlorides. Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Phosgene (or triphosgene)

  • Anhydrous inert solvent (e.g., toluene, dichloromethane)

  • HCl Scavenger (e.g., triethylamine, pyridine, or excess starting amine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a drying tube, and an inert gas inlet, suspend bis(2-chloroethyl)amine hydrochloride in the anhydrous solvent.

  • If using a separate base as an HCl scavenger, add it to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phosgene or triphosgene in the same anhydrous solvent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary, monitoring the reaction progress.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated hydrochloride salts.

  • Wash the filtrate with cold, dilute aqueous acid and then with brine, minimizing contact time.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on Carbamoyl Chloride Yield (Illustrative Data based on related syntheses)

Starting AminePhosgenating AgentSolventTemperatureBaseYield (%)
Di-n-propylaminePhosgeneNone110°CExcess Amine66.1
Di-n-propylaminePhosgeneNone5°C initiallyExcess Amine~80
Secondary AmineTriphosgeneDichloromethaneRoom Temp.PyridineHigh
N-Alkyl-N-benzylaminePhosgeneDichloromethaneRoom Temp.N/A (Debenzylation)Excellent

Note: This table is a compilation of data from syntheses of various carbamoyl chlorides to illustrate general trends.[6][7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend Bis(2-chloroethyl)amine HCl in Anhydrous Solvent add_base Add HCl Scavenger (e.g., Pyridine) start->add_base cool Cool to 0°C add_base->cool add_phosgene Slowly Add Phosgene/Triphosgene Solution cool->add_phosgene react Stir and Monitor Reaction (TLC/GC) add_phosgene->react filter Filter Precipitated Salts react->filter wash Wash with Dilute Acid and Brine filter->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Reagent Quality Issue? start->cause1 Check Reagents cause2 Suboptimal Reaction Conditions? start->cause2 Review Protocol cause3 Product Loss During Workup? start->cause3 Examine Procedure sol1a Use Fresh Phosgene/Triphosgene cause1->sol1a sol1b Verify Purity of Starting Amine cause1->sol1b sol2a Optimize Temperature and Reaction Time cause2->sol2a sol2b Check Reagent Stoichiometry cause2->sol2b sol3a Minimize Contact with Water cause3->sol3a sol3b Use Anhydrous Solvents cause3->sol3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

managing side reactions with N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Bis(2-chloroethyl)carbamoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing its use in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges and optimize your reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Carbamate Product

Symptom: The final yield of the target carbamate is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Hydrolysis of this compound: The carbamoyl chloride functional group is highly susceptible to hydrolysis by water present in the reaction mixture.1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel. 3. Order of Addition: Add this compound to the solution of the nucleophile (e.g., amine or alcohol) rather than the other way around. This ensures the highly reactive carbamoyl chloride is immediately consumed by the desired nucleophile.
Solvolysis: If using an alcohol as a solvent, it can compete with the intended nucleophile, leading to the formation of an undesired carbamate byproduct.1. Solvent Selection: Opt for a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). 2. Temperature Control: If an alcohol solvent is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of solvolysis.
Incomplete Reaction: The reaction may not have gone to completion.1. Reaction Monitoring: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. 2. Extended Reaction Time: If the reaction is sluggish, consider extending the reaction time. 3. Temperature Adjustment: A moderate increase in temperature may be necessary for less reactive nucleophiles, but this should be balanced against the risk of side reactions.
Suboptimal Base: The choice and amount of base can significantly impact the reaction outcome.1. Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction without competing with the primary nucleophile. 2. Stoichiometry: Use at least one equivalent of the base to neutralize the generated HCl. An excess may be beneficial in some cases.

Experimental Protocol: General Procedure for Carbamate Synthesis under Anhydrous Conditions

  • Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the glassware under a stream of dry nitrogen or argon.

  • Reagents: Use freshly distilled, anhydrous solvents. Ensure the nucleophile (amine or alcohol) and base are dry.

  • Reaction Setup: Dissolve the nucleophile and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) in the reaction flask.

  • Addition of Carbamoyl Chloride: Dissolve this compound in the same anhydrous solvent in the dropping funnel. Add the carbamoyl chloride solution dropwise to the stirred solution of the nucleophile at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Presence of Unexpected Byproducts in the Final Product Mixture

Symptom: Characterization of the product mixture (e.g., by NMR or Mass Spectrometry) reveals the presence of significant impurities.

Possible Byproducts & Identification:

ByproductIdentification (Mass Spectrometry)Mitigation Strategies
Hydrolyzed Carbamoyl Chloride (N,N-Bis(2-chloroethyl)carbamic acid) [M-H]⁻ ion corresponding to the loss of HCl.See "Hydrolysis" under Problem 1 .
Piperazinium Dimer [M+H]⁺ ion corresponding to two molecules of the starting amine fragmenting from the carbamoyl chloride.Use a non-polar, aprotic solvent. Avoid protic solvents like alcohols which can facilitate the formation of the aziridinium ion intermediate.
Vinyl Carbamate [M+H]⁺ ion with a mass 36.5 Da less than the expected product (loss of HCl).Use a non-hindered, non-nucleophilic base at low temperatures. Avoid strong, bulky bases that can promote elimination.

Troubleshooting Workflow for Byproduct Identification and Mitigation:

G Troubleshooting Byproduct Formation start Unexpected Byproduct Detected ms_analysis Analyze by Mass Spectrometry start->ms_analysis nmr_analysis Analyze by NMR Spectroscopy start->nmr_analysis hydrolysis_check Mass consistent with hydrolysis? ms_analysis->hydrolysis_check cyclization_check Mass consistent with piperazinium dimer? ms_analysis->cyclization_check elimination_check Mass consistent with vinyl carbamate? ms_analysis->elimination_check hydrolysis_solution Implement rigorous anhydrous conditions hydrolysis_check->hydrolysis_solution Yes cyclization_solution Switch to a non-polar, aprotic solvent cyclization_check->cyclization_solution Yes elimination_solution Use a non-hindered base at low temperature elimination_check->elimination_solution Yes

Caption: Logical workflow for identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a bifunctional electrophile. The carbamoyl chloride is a highly reactive acylating agent that readily reacts with nucleophiles such as amines and alcohols to form carbamates. The two 2-chloroethyl groups are alkylating agents, capable of forming covalent bonds with nucleophilic sites in biological molecules like DNA.[1][2]

Q2: How should I store this compound?

A2: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent decomposition due to moisture.

Q3: What are the main safety precautions when handling this compound?

A3: this compound is a suspected carcinogen and a potent alkylating agent.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.

Q4: My reaction is clean, but the purification by column chromatography is difficult. Any suggestions?

A4: Carbamates can sometimes be challenging to purify due to their polarity. Consider the following:

  • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q5: How does this compound and its derivatives induce cytotoxicity in cancer cells?

A5: The bis(2-chloroethyl)amino moiety is a classic nitrogen mustard pharmacophore. In a biological environment, it can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This ion is a potent electrophile that can alkylate nucleophilic sites on DNA, particularly the N7 position of guanine. The presence of two such alkylating arms allows for the formation of interstrand crosslinks (ICLs) in DNA. These ICLs prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Q6: What are the key DNA repair pathways that respond to the damage caused by these agents?

A6: The repair of DNA interstrand crosslinks is a complex process. The primary pathway involved is the Fanconi Anemia (FA) pathway .[3][4][5][6][7][8] This pathway recognizes the stalled replication fork at the site of the ICL and initiates a series of events, including nucleolytic incisions to "unhook" the crosslink. This process creates a DNA double-strand break, which is then repaired by homologous recombination. Key signaling kinases, ATM and ATR , are also activated in response to the DNA damage and stalled replication forks, respectively.[9][10][11][12] They play a crucial role in coordinating the DNA damage response, including cell cycle checkpoint activation, to allow time for repair.

DNA Interstrand Crosslink Repair Pathway:

G DNA Interstrand Crosslink Repair cluster_0 DNA Damage and Recognition cluster_1 Signal Transduction cluster_2 ICL Repair cluster_3 Cellular Outcome DNA_Damage N,N-Bis(2-chloroethyl) Derivative Forms Interstrand Crosslink (ICL) Replication_Stall Replication Fork Stalls at ICL DNA_Damage->Replication_Stall FA_Recognition Fanconi Anemia (FA) Pathway Recognizes Stalled Fork Replication_Stall->FA_Recognition ATR_Activation ATR Kinase Activation Replication_Stall->ATR_Activation ICL_Unhooking ICL Unhooking by Nucleases FA_Recognition->ICL_Unhooking Checkpoint Cell Cycle Checkpoint Activation (G2/M Arrest) ATR_Activation->Checkpoint ATM_Activation ATM Kinase Activation ATM_Activation->Checkpoint HR Homologous Recombination (HR) Mediated Repair Checkpoint->HR Repair_Failure Repair Failure and Apoptosis Checkpoint->Repair_Failure DSB_Formation Double-Strand Break (DSB) Formation ICL_Unhooking->DSB_Formation TLS Translesion Synthesis (TLS) ICL_Unhooking->TLS DSB_Formation->ATM_Activation DSB_Formation->HR Repair_Success Successful Repair and Cell Survival HR->Repair_Success TLS->Repair_Success

Caption: Simplified signaling pathway of DNA interstrand crosslink repair.

References

stability and storage conditions for N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)carbamoyl Chloride.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to adhere to the following storage conditions.[1][2] Improper storage can lead to degradation of the compound, affecting experimental outcomes.

ParameterRecommended Condition
Temperature Cool and dark place, preferably <15°C.[2]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[2]
Container Tightly closed, original container.[1]
Ventilation Store in a well-ventilated area.[1]
Incompatibilities Keep away from moisture, heat, strong oxidizing agents, and strong bases.[1][2]

2. What are the signs of degradation of this compound?

Visual inspection can often provide the first indication of product degradation. The compound should be a colorless to light yellow clear liquid. Any significant change in color, such as turning dark yellow or brown, or the appearance of precipitates, may suggest degradation. For confirmation, analytical techniques such as GC-MS or NMR are recommended to assess purity.

3. What are the primary hazards associated with handling this compound?

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood. Key hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[3]

  • Toxicity: Harmful if swallowed or inhaled.

  • Suspected Carcinogen/Mutagen: Suspected of causing genetic defects.[3]

  • Moisture Sensitivity: Reacts with water, potentially releasing corrosive hydrogen chloride gas.[2]

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Troubleshooting Guides

Experimental Workflow & Troubleshooting

experimental_workflow Experimental Workflow and Troubleshooting cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting start Start: Equilibrate Reagent prep_solution Prepare Reaction Solution (under inert atmosphere) start->prep_solution issue3 Inconsistent Results start->issue3 run_reaction Run Reaction (monitor progress, e.g., TLC, LC-MS) prep_solution->run_reaction prep_solution->issue3 workup Reaction Work-up (e.g., quenching, extraction) run_reaction->workup issue1 Low/No Product Yield run_reaction->issue1 purification Purify Product (e.g., chromatography) workup->purification analysis Analyze Product (e.g., NMR, GC-MS) purification->analysis issue2 Unexpected Side Products analysis->issue2 caption Figure 1. A generalized workflow for reactions involving this compound with key points for troubleshooting.

Caption: Figure 1. A generalized workflow for reactions involving this compound with key points for troubleshooting.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Degraded Reagent Visually inspect the reagent for color change. If degradation is suspected, verify its purity using GC-MS or NMR before use. Consider opening a new, sealed bottle of the reagent.
Presence of Moisture Ensure all glassware is oven-dried and reactions are performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents. This compound is highly susceptible to hydrolysis.
Incorrect Stoichiometry Carefully re-calculate and re-weigh all reactants. Ensure accurate measurement of the limiting reagent.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require cooling to control exotherms, while others might need heating to proceed at a reasonable rate.
Inefficient Mixing Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.

Issue 2: Presence of Unexpected Side Products

Possible Cause Troubleshooting Step
Reaction with Solvent The reagent can react with nucleophilic solvents (e.g., alcohols). Ensure the solvent is appropriate for the reaction. Aprotic, anhydrous solvents are generally preferred.
Side Reactions of the Product The product itself may be unstable under the reaction or work-up conditions. Consider modifying the work-up procedure (e.g., using a milder quenching agent, adjusting pH).
Hydrolysis The presence of water can lead to the formation of bis(2-chloroethyl)amine, which can act as a nucleophile in subsequent reactions. Ensure stringent anhydrous conditions.

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in Reagent Quality If using different batches of the reagent, it is advisable to test the purity of each batch before use.
Atmospheric Conditions Variations in ambient humidity can affect the reaction. Perform reactions under a consistent inert atmosphere.
Solvent Quality Ensure the same grade and supplier of anhydrous solvent is used for each experiment. Consider using freshly opened solvents or those stored properly over molecular sieves.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Carbamate

This protocol is a general guideline for the reaction of this compound with an alcohol to form a carbamate. This is based on the known reactivity of carbamoyl chlorides.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the alcohol and the non-nucleophilic base in the anhydrous aprotic solvent in an oven-dried flask.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of this compound in the same anhydrous solvent to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., saturated ammonium chloride solution).

  • Perform an aqueous work-up to extract the product.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

carbamate_synthesis Carbamate Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification step1 Dissolve Alcohol & Base in Anhydrous Solvent step2 Cool to 0°C step1->step2 step3 Add this compound step2->step3 step4 Stir and Monitor step3->step4 step5 Quench Reaction step4->step5 step6 Aqueous Work-up step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify Product step7->step8 caption Figure 2. Step-by-step workflow for a general carbamate synthesis.

Caption: Figure 2. Step-by-step workflow for a general carbamate synthesis.

Protocol 2: Purity Assessment by GC-MS (General Method)

This is a general method for assessing the purity of this compound, adapted from methods for similar compounds.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Prepare a dilute solution of this compound in an anhydrous, aprotic solvent (e.g., dichloromethane or hexane). A typical concentration would be in the range of 100-1000 µg/mL.

GC-MS Parameters (Example):

Parameter Setting
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.
Carrier Gas Helium at a constant flow rate.
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Scan Range 40-400 m/z

Data Analysis:

  • The purity can be estimated from the relative peak area of the main component in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.

  • Look for peaks corresponding to potential impurities or degradation products, such as bis(2-chloroethyl)amine.

Signaling Pathways and Logical Relationships

degradation_pathway Degradation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_alcoholysis Alcoholysis reagent This compound amine Bis(2-chloroethyl)amine reagent->amine hydrolysis co2 CO₂ reagent->co2 hydrolysis hcl HCl reagent->hcl hydrolysis carbamate Carbamate Product reagent->carbamate alcoholysis hcl2 HCl reagent->hcl2 alcoholysis h2o H₂O (Moisture) roh R-OH (Alcohol) caption Figure 3. Simplified degradation pathways in the presence of water or alcohol.

Caption: Figure 3. Simplified degradation pathways in the presence of water or alcohol.

References

Technical Support Center: Safe Handling and Disposal of N,N-Bis(2-chloroethyl)carbamoyl Chloride Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing N,N-Bis(2-chloroethyl)carbamoyl Chloride. This compound is a potent alkylating agent and is classified as a suspected carcinogen and reproductive toxicant, demanding strict adherence to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a hazardous chemical with multiple risks. It is suspected of causing cancer and genetic defects, and is a known reproductive toxicant.[1] Direct contact can lead to severe skin burns and eye damage.[2][3][4]

Q2: What immediate steps should be taken in case of accidental exposure?

A2: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[5] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[2][3][4] If inhaled, move the person to fresh air and get medical help.[2][3][4]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Appropriate PPE includes chemical-resistant gloves, protective clothing, and tightly fitting safety goggles.[6] All handling of this compound should be performed in a well-ventilated laboratory fume hood.

Q4: How should I store this compound and its waste?

A4: Store the compound and any waste in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials such as strong oxidizing agents and bases.

Q5: Can I dispose of small amounts of this chemical waste down the drain?

A5: No. This compound and its waste are hazardous. Disposal down the drain is not permitted. All waste must be chemically neutralized before disposal through an approved hazardous waste disposal facility.

Troubleshooting Guides

Problem Possible Cause Solution
Visible residue after cleaning a spill Incomplete decontamination.Repeat the decontamination procedure. For non-porous surfaces, a wipe test is recommended to ensure complete removal. A suggested limit for similar compounds is 0.5 µg/dm².[2]
Uncertainty about the completeness of a neutralization reaction Insufficient reaction time, incorrect reagent concentration, or low temperature.Extend the reaction time or gently warm the mixture (if safe to do so). It is advisable to test the pH of the solution to ensure it remains basic throughout the reaction. Analytical confirmation (e.g., GC-MS) is recommended for validation of the neutralization protocol.
Discoloration of the waste solution during neutralization Formation of degradation byproducts.This is not unexpected. However, it is crucial to ensure that the final degradation products are non-hazardous. Refer to the experimental protocols for expected outcomes.

Quantitative Data Summary

Occupational Exposure Limits (OELs) for Analagous Compounds
Compound/ClassAgency/SourceExposure LimitNotes
Nitrogen Mustard (HN-1)U.S. Military0.003 mg/m³ (TLV-TWA)Recommended as a conservative benchmark due to structural similarities.
Nor-nitrogen mustardResearch Study0.5 µg/dm²Recommended surface wipe test limit after decontamination.[2]
Decontamination Reagent Recommendations
ReagentConcentrationApplication
Sodium Hydroxide (NaOH)1 M - 2 MFor bulk waste neutralization and decontamination of contaminated equipment.
Sodium Hypochlorite (NaOCl)5-10% solutionFor surface and equipment decontamination.

Experimental Protocols

Protocol 1: Neutralization of Liquid Waste Containing this compound

Objective: To chemically degrade this compound in liquid waste streams (e.g., reaction leftovers, contaminated solvents) into less hazardous compounds via basic hydrolysis.

Methodology:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Reagent: Prepare a 2 M solution of sodium hydroxide (NaOH) in water.

  • Procedure: a. Place the container with the liquid waste in a larger secondary container for spill containment. b. Slowly add the 2 M NaOH solution to the waste while stirring. A 10:1 ratio of NaOH solution to waste volume is recommended to ensure the solution remains basic. c. Continue stirring the mixture at room temperature for a minimum of 24 hours. The hydrolysis of the carbamoyl chloride and the alkylating chloroethyl groups is time-dependent. d. After 24 hours, check the pH of the solution to ensure it is still strongly basic (pH > 12). e. The neutralized waste should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.

Protocol 2: Decontamination of Lab Equipment

Objective: To decontaminate glassware and other non-porous equipment contaminated with this compound.

Methodology:

  • Preparation: In a chemical fume hood, prepare a decontamination solution of 1 M NaOH.

  • Procedure: a. If possible, rinse the equipment with a small amount of an organic solvent (e.g., acetone) to remove gross contamination. This rinse solvent must be treated as hazardous waste and neutralized using Protocol 1. b. Immerse the contaminated equipment in the 1 M NaOH solution. Ensure all contaminated surfaces are in contact with the solution. c. Let the equipment soak for at least 24 hours. d. After soaking, rinse the equipment thoroughly with water. e. The used decontamination solution should be disposed of as hazardous waste.

Visualizations

G cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood storage Store in a Cool, Dry, Well-Ventilated Area fume_hood->storage waste_gen Waste Generation storage->waste_gen End of Experiment neutralize Chemical Neutralization (e.g., Basic Hydrolysis) waste_gen->neutralize ph_check Verify pH > 12 neutralize->ph_check approved_disposal Dispose via Approved Hazardous Waste Facility ph_check->approved_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

G compound This compound hydrolysis Basic Hydrolysis (e.g., with NaOH) compound->hydrolysis Decontamination Reaction products Degradation Products (e.g., Bis(2-chloroethyl)amine, CO2, NaCl) hydrolysis->products Results in

Caption: Simplified signaling pathway for the chemical neutralization of this compound.

References

Technical Support Center: Optimizing Reaction Parameters for N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of N,N-Bis(2-chloroethyl)carbamoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent, such as triphosgene.[1][2] This reaction should be conducted under controlled conditions to manage its exothermic nature and the hazardous properties of the reactants.[3]

Q2: Why is temperature control crucial during the synthesis?

A2: Strict temperature control, typically at low temperatures, is essential to manage the exothermic reaction between bis(2-chloroethyl)amine and phosgene.[3] Failure to control the temperature can lead to an increased rate of side reactions, reducing the yield and purity of the desired product. In some cases, runaway reactions can occur, posing a significant safety hazard.

Q3: What are the common side reactions to be aware of?

A3: The primary side reaction of concern is the formation of symmetrical ureas. This occurs when the newly formed this compound reacts with another molecule of bis(2-chloroethyl)amine.[1] Another significant issue is the hydrolysis of the carbamoyl chloride product if moisture is present in the reaction mixture, which leads to the formation of an unstable carbamic acid that decomposes.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting material and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components in the reaction mixture, including the desired product and any impurities.[4] Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed to monitor the appearance of the characteristic carbonyl stretch of the carbamoyl chloride.

Q5: What are the recommended purification methods for this compound?

A5: The recommended method for purifying this compound is vacuum distillation. This technique is suitable for separating the product from non-volatile impurities and the amine hydrochloride byproduct. Given that carbamoyl chlorides can be thermally sensitive, distillation under reduced pressure minimizes the risk of decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Phosgene/Triphosgene: The phosgene or triphosgene reagent may have degraded due to improper storage or handling.1. Use a fresh batch of phosgene or triphosgene. Ensure it has been stored under anhydrous conditions and handled with care to prevent exposure to moisture.
2. Reaction Temperature Too Low: While low temperatures are necessary to control the exotherm, a temperature that is too low may significantly slow down or stall the reaction.2. Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or FTIR to find the optimal temperature for your specific setup.
3. Poor Mixing: Inefficient stirring can lead to localized high concentrations of reactants, promoting side reactions.3. Ensure vigorous and efficient stirring throughout the reaction. Use an appropriate stirrer and vessel geometry for the scale of your reaction.
Low Yield 1. Formation of Symmetrical Urea: Excess amine or localized high concentrations of the product can lead to the formation of urea byproducts.[1]1. Ensure a slight excess of the phosgenating agent. Add the amine solution slowly to the phosgene solution to maintain a low concentration of the free amine.
2. Hydrolysis of the Product: The presence of moisture in the reactants or solvent will lead to the hydrolysis of the carbamoyl chloride.[3]2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Incomplete Reaction: The reaction may not have gone to completion.3. Increase the reaction time or slightly elevate the temperature. Monitor the reaction until no further consumption of the starting amine is observed.
Product Contaminated with Amine Hydrochloride 1. Inefficient Removal: The bis(2-chloroethyl)amine hydrochloride byproduct is a salt and may be difficult to separate from the liquid product.1. After the reaction, filter the reaction mixture to remove the precipitated amine hydrochloride. Washing the organic layer with cold, dilute acid can also help remove any remaining basic impurities.
2. Use of an HCl Scavenger: The generated HCl can be neutralized by a non-nucleophilic base.2. Consider using a sterically hindered, non-nucleophilic base like pyridine to scavenge the HCl formed during the reaction. This can prevent the formation of the amine hydrochloride salt of your starting material.[1]
Product is Colored 1. Impurities or Decomposition: The presence of impurities in the starting materials or slight decomposition of the product can lead to coloration.1. Purify the starting materials before use. Ensure the final product is purified by vacuum distillation to remove colored impurities.

Experimental Protocols

Synthesis of this compound using Triphosgene

This protocol is a representative method and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet connected to a bubbler (or a drying tube), and an inlet for inert gas.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with a solution of triphosgene (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of bis(2-chloroethyl)amine hydrochloride (2.0 equivalents) and pyridine (2.2 equivalents) in anhydrous DCM.

  • Reaction: Add the amine/pyridine solution dropwise to the stirred triphosgene solution at 0 °C over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride precipitate. Wash the filtrate sequentially with cold dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless to light-yellow liquid.

Safety Precautions:

  • This compound and its precursors are hazardous.[3] Phosgene and triphosgene are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6]

  • All reactions involving phosgene or triphosgene should be quenched carefully with a suitable nucleophile (e.g., a solution of ammonia or sodium hydroxide) before disposal.[7]

Visualizations

Synthesis_Workflow reagents Prepare Reagents - Bis(2-chloroethyl)amine HCl - Triphosgene - Anhydrous Solvent (DCM) - Pyridine setup Reaction Setup - Dry Glassware - Inert Atmosphere (N2/Ar) reagents->setup reaction Reaction at 0°C - Slow addition of amine/pyridine to triphosgene solution setup->reaction monitoring Monitor Progress - TLC - GC-MS reaction->monitoring workup Workup - Filtration - Washes (dil. HCl, H2O, Brine) monitoring->workup purification Purification - Drying (Na2SO4) - Solvent Removal - Vacuum Distillation workup->purification product Final Product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_temp Is the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature check_temp->increase_temp Yes check_reagents Are the reagents (especially triphosgene) active and anhydrous? check_temp->check_reagents No success Improved Yield increase_temp->success use_fresh_reagents Use fresh, dry reagents and solvents check_reagents->use_fresh_reagents No check_mixing Is the stirring efficient? check_reagents->check_mixing Yes use_fresh_reagents->success improve_mixing Increase stirring speed or use a mechanical stirrer check_mixing->improve_mixing No check_time Has the reaction run for long enough? check_mixing->check_time Yes improve_mixing->success increase_time Extend the reaction time check_time->increase_time No check_time->success Yes increase_time->success

Caption: Troubleshooting logic for low yield in the synthesis.

References

preventing degradation of N,N-Bis(2-chloroethyl)carbamoyl Chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of N,N-Bis(2-chloroethyl)carbamoyl Chloride in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Possible Cause Recommended Solution
Loss of activity or unexpected reaction products Degradation of this compound due to hydrolysis.This compound is highly sensitive to moisture. Use anhydrous solvents and store under an inert atmosphere. Prepare solutions immediately before use.
Reaction with nucleophilic solvents (e.g., alcohols, primary/secondary amines).Avoid using protic or nucleophilic solvents unless they are intended reactants. Recommended solvents for storage are anhydrous chlorinated solvents (e.g., dichloromethane) or anhydrous aprotic solvents like acetonitrile for short periods.
Thermal degradation.Store the neat compound and its solutions at the recommended temperature (room temperature, under inert gas) and avoid exposure to high temperatures.[1]
Precipitate formation in solution Formation of insoluble degradation products.In aqueous solutions, the degradation product bis(2-chloroethyl)amine can form salts that may precipitate. Ensure the pH of your medium is controlled.
In aprotic solvents, reaction with residual water can lead to the formation of bis(2-chloroethyl)amine hydrochloride, which has low solubility.Ensure all glassware is rigorously dried and solvents are anhydrous.
Inconsistent experimental results Variable rates of degradation between experiments.Standardize solution preparation procedures. Use fresh, high-purity anhydrous solvents for each experiment. Control the temperature and exposure to atmospheric moisture.
Contamination of the stock solution.Prepare fresh stock solutions frequently. Do not store solutions for extended periods unless their stability under those conditions has been verified.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: In aqueous solutions, this compound undergoes rapid hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism.[2][3][4] The carbamoyl chloride is the leaving group, forming a resonance-stabilized carbamoyl cation intermediate. This intermediate then reacts with water to form an unstable carbamic acid, which subsequently decomposes to yield bis(2-chloroethyl)amine and carbon dioxide.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The hydrolysis of N,N-disubstituted carbamoyl chlorides is generally rapid in neutral and alkaline conditions. Acidic conditions can potentially slow down the hydrolysis rate to some extent, but the compound remains highly susceptible to degradation in the presence of water.

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: Anhydrous aprotic solvents are recommended. Dichloromethane (DCM) and chloroform are suitable choices for short-term storage. Anhydrous acetonitrile can also be used, but it's important to be aware that in acetonitrile, monosubstituted carbamoyl chlorides can exist in equilibrium with the corresponding isocyanate and HCl.[2][3][4] For biological experiments, anhydrous dimethyl sulfoxide (DMSO) is often used, but solutions should be prepared fresh and used immediately, as DMSO is hygroscopic and residual water will cause degradation.

Q4: How should I store this compound?

A4: The neat compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[1]

Q5: Are there any visual indicators of degradation?

A5: While the compound and its initial degradation products are colorless, significant degradation in solution may not have an obvious visual indicator. Therefore, it is crucial to rely on proper handling and storage techniques and, if necessary, analytical methods to confirm the integrity of the compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

Objective: To prepare a stock solution with minimal degradation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMSO)

  • Dry glassware (oven-dried or flame-dried)

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

Procedure:

  • Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of inert gas or in a desiccator.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Under a positive pressure of inert gas, carefully unseal the vial.

  • Using a dry syringe, withdraw the desired volume of the compound.

  • Transfer the compound to a dry flask already containing the anhydrous solvent under an inert atmosphere.

  • Gently swirl the flask to ensure complete dissolution.

  • Seal the flask with a septum and store under an inert atmosphere, protected from light.

  • For best results, use the solution immediately after preparation.

Protocol 2: Monitoring the Hydrolysis of this compound by HPLC-UV (Method Development and Validation Required)

Objective: To provide a framework for developing an analytical method to quantify the degradation of this compound in an aqueous solution. Note: This is a general method and requires optimization and validation for your specific instrumentation and experimental conditions.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase (Isocratic - starting conditions):

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be adjusted to achieve optimal separation.

  • The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Prepare the aqueous solution for the stability test (e.g., buffered solution at a specific pH).

  • Initiation of Degradation:

    • At time zero, add a small aliquot of the acetonitrile stock solution to the pre-warmed aqueous solution to achieve the desired final concentration. Ensure rapid mixing.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation by diluting the aliquot in the mobile phase (or a solvent mixture that stops the hydrolysis).

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, where the carbamoyl chloride may absorb). The optimal wavelength should be determined by a UV scan.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time in a standard solution.

    • The peak for the degradation product, bis(2-chloroethyl)amine, will likely have a much shorter retention time due to its higher polarity.

    • Plot the peak area of the parent compound against time to determine the degradation kinetics.

Visualizations

cluster_degradation Aqueous Degradation Pathway BCEC This compound Intermediate Carbamoyl Cation (Resonance Stabilized) BCEC->Intermediate - Cl- (SN1) Carbamic_Acid Carbamic Acid Intermediate (Unstable) Intermediate->Carbamic_Acid + H2O Products Bis(2-chloroethyl)amine + CO2 Carbamic_Acid->Products Decarboxylation

Caption: Aqueous degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Testing Prep_Stock Prepare Stock Solution in Anhydrous Solvent Initiate Initiate Degradation in Aqueous Buffer Prep_Stock->Initiate Sample Sample at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-UV Quench->Analyze Data Determine Degradation Rate Analyze->Data

Caption: Workflow for monitoring the stability of this compound.

References

troubleshooting guide for N,N-Bis(2-chloroethyl)carbamoyl Chloride based conjugations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)carbamoyl Chloride-based conjugations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of this compound to biomolecules, such as antibodies, for the development of antibody-drug conjugates (ADCs) or other targeted therapeutics.

Problem Potential Cause Recommended Solution
Low or No Conjugation Reagent Inactivity: this compound is sensitive to moisture and can hydrolyze.Store the reagent under inert gas (argon or nitrogen) and in a desiccator. Use anhydrous solvents for stock solutions. Test the reagent's reactivity with a small molecule amine before use with the valuable biomolecule.
Suboptimal Reaction pH: The reaction of the carbamoyl chloride with primary amines on the biomolecule is pH-dependent.Maintain the reaction pH between 8.0 and 9.0. At lower pH, the amine groups are protonated and less nucleophilic. At higher pH, the hydrolysis of the carbamoyl chloride is accelerated.
Presence of Primary Amine Buffers: Buffers such as Tris or glycine will compete with the target biomolecule for reaction with the linker.Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer. If the biomolecule is in an amine-containing buffer, perform a buffer exchange before the conjugation reaction.
Low Drug-to-Antibody Ratio (DAR) Insufficient Linker Concentration: The molar ratio of the linker to the biomolecule is too low.Increase the molar excess of this compound in the reaction. A typical starting point is a 10 to 20-fold molar excess. Optimize the ratio to achieve the desired DAR.
Short Reaction Time: The conjugation reaction may not have proceeded to completion.Increase the reaction time. Monitor the progress of the reaction by analyzing aliquots at different time points using techniques like HIC-HPLC or RP-HPLC.
High Drug-to-Antibody Ratio (DAR) and Aggregation Excessive Linker Concentration: A high molar excess of the linker can lead to over-conjugation and subsequent aggregation of the biomolecule.Decrease the molar excess of the linker. Perform a systematic titration to find the optimal linker-to-biomolecule ratio that yields the desired DAR without causing significant aggregation.
Hydrophobic Nature of the Conjugate: The addition of the hydrophobic linker and drug can lead to aggregation.Include a certain percentage of an organic co-solvent (e.g., 5-10% DMSO or DMF) in the reaction buffer to improve the solubility of the linker and the resulting conjugate. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Heterogeneous Conjugate Population Multiple Reactive Sites: The linker reacts with multiple primary amines (e.g., lysine residues and the N-terminus) on the biomolecule, which have different reactivities.This is an inherent challenge with lysine-based conjugation. To achieve a more homogeneous product, consider site-specific conjugation strategies if possible. For lysine conjugation, precise control over reaction parameters (pH, temperature, and linker-to-biomolecule ratio) is crucial.[1]
Instability of the Linker: The carbamoyl chloride group can hydrolyze during the reaction, leading to incomplete conjugation and a mixture of species.Ensure all reagents and solvents are anhydrous. Keep the reaction time as short as possible while still achieving the desired DAR.
Poor Yield After Purification Aggregation and Precipitation: The conjugate may have aggregated and been lost during purification steps like size-exclusion chromatography (SEC) or dialysis.Before purification, centrifuge the reaction mixture to pellet any large aggregates. Use a purification buffer that is optimized for the stability of the conjugate, which may include additives like arginine or polysorbate.
Non-specific Binding to Purification Media: The hydrophobic nature of the conjugate can lead to non-specific binding to chromatography resins.Choose a chromatography resin with low non-specific binding properties. Include additives in the mobile phase to reduce hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a crosslinker?

A1: this compound is a bifunctional alkylating agent.[2] The carbamoyl chloride group reacts with nucleophiles, typically the primary amine of a lysine residue on a protein, to form a stable carbamate bond. The two chloroethyl groups are also reactive and can alkylate nucleophilic sites, most notably the N7 position of guanine in DNA, leading to DNA cross-linking and cell death.[3][4]

Q2: What functional groups on a protein can this compound react with?

A2: The primary targets for the carbamoyl chloride group are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the protein. The chloroethyl groups can potentially react with other nucleophilic side chains, such as cysteine thiols or histidine imidazoles, but their primary mode of cytotoxic action is through DNA alkylation once the conjugate is internalized by the target cell.

Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my conjugate?

A3: Several analytical techniques can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is the most common method for DAR analysis of cysteine- and lysine-conjugated ADCs.[5] It separates species based on the hydrophobicity conferred by the drug-linker.

  • Reverse Phase (RP)-HPLC: This technique can also be used for DAR determination, often after fragmentation of the ADC.[5]

  • UV-Vis Spectroscopy: A simpler but less accurate method that relies on the distinct UV absorbance of the drug and the antibody to estimate the average DAR.[6]

  • Mass Spectrometry (MS): Provides the most accurate determination of the DAR and can identify the distribution of different drug-loaded species.[7][8]

Q4: What are the critical parameters to control during the conjugation reaction?

A4: The critical parameters to control are:

  • pH: Maintain a pH of 8.0-9.0 for efficient reaction with primary amines.

  • Temperature: Typically performed at room temperature or 4°C to balance reaction rate and protein stability.

  • Molar ratio of linker to biomolecule: This directly influences the DAR.

  • Reaction time: Needs to be optimized to achieve the desired level of conjugation.

  • Absence of water and nucleophilic buffers: To prevent hydrolysis of the linker and side reactions.

Q5: How should I store this compound?

A5: this compound is moisture-sensitive and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator at room temperature.[2]

Experimental Protocol: Antibody Conjugation

This protocol provides a general procedure for the conjugation of a drug molecule (containing a primary amine for attachment to the linker) to an antibody using this compound as the crosslinker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Drug molecule with a primary amine handle

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Drug Intermediate Formation (Pre-activation):

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

    • In a separate reaction, react the linker with the amine-containing drug molecule in a suitable organic solvent. This step forms the activated drug-linker intermediate. The stoichiometry and reaction conditions for this step will need to be optimized based on the specific drug molecule.

  • Conjugation Reaction:

    • Add the pre-activated drug-linker solution to the antibody solution at a specific molar excess (e.g., 10-fold).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the ADC from unreacted drug-linker and quenching agent using size-exclusion chromatography (SEC) or dialysis.

    • The purification buffer should be chosen to ensure the stability of the final conjugate (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by BCA assay or UV-Vis at 280 nm).

    • Determine the average DAR using HIC-HPLC or another suitable method.

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the conjugate by SDS-PAGE.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 8.0 - 9.0Balances amine reactivity and linker stability.
Temperature 4 - 25 °CLower temperatures may reduce aggregation.
Linker:Antibody Molar Ratio 5:1 - 20:1To be optimized for desired DAR.
Reaction Time 1 - 4 hoursMonitor reaction progress to determine the optimum time.
Antibody Concentration 2 - 10 mg/mLHigher concentrations can favor conjugation over hydrolysis.
Co-solvent 5 - 10% DMSO or DMFMay be required to solubilize the linker-drug intermediate.

Table 2: Common Analytical Techniques for ADC Characterization

TechniquePurpose
HIC-HPLC Determination of DAR and distribution of drug-loaded species.
RP-HPLC DAR analysis, often after fragmentation.
SEC Quantification of aggregates, monomers, and fragments.
SDS-PAGE Assessment of molecular weight and purity.
Mass Spectrometry Accurate determination of DAR and identification of species.
UV-Vis Spectroscopy Estimation of DAR and protein concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction antibody_prep->conjugation linker_prep Linker-Drug Activation linker_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (DAR, Aggregation) purification->characterization

Caption: Experimental workflow for antibody-drug conjugation.

signaling_pathway cluster_cell Target Cell ADC ADC Binding to Receptor internalization Internalization (Endocytosis) ADC->internalization release Drug Release in Lysosome internalization->release dna_damage DNA Alkylation & Cross-linking release->dna_damage damage_response DNA Damage Response Activation dna_damage->damage_response apoptosis Apoptosis damage_response->apoptosis

Caption: Cellular mechanism of action for an ADC with a DNA alkylating agent.

References

Technical Support Center: N,N-Bis(2-chloroethyl)carbamoyl Chloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)carbamoyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for purifying this compound are vacuum distillation and recrystallization. Vacuum distillation is often preferred for this thermally sensitive compound to prevent decomposition.[1] Filtration can be employed as a preliminary step to remove any solid impurities or byproducts, such as amine hydrochloride salts that may form during synthesis.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Bis(2-chloroethyl)amine hydrochloride: A common byproduct from the synthesis using bis(2-chloroethyl)amine and phosgene or a phosgene equivalent.[1]

  • Bis(2-chloroethyl)amine: Formed from the hydrolysis of the carbamoyl chloride in the presence of moisture.

  • Unreacted starting materials: Residual bis(2-chloroethyl)amine or phosgene-related reagents.

  • Decomposition products: Formed if the compound is exposed to high temperatures.

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the purity and identify volatile impurities.[1]

  • Thin-Layer Chromatography (TLC): For rapid qualitative monitoring of the purification progress.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify impurities.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): For accurate quantification of the main compound and detection of non-volatile impurities.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause Troubleshooting Steps
Product decomposition (darkening of the liquid, low yield) The distillation temperature is too high.- Ensure a high vacuum (e.g., <1 mmHg) to lower the boiling point.- Use a short-path distillation apparatus to minimize the residence time at high temperatures.- Maintain a consistent and appropriate heating bath temperature.
Bumping or uneven boiling Inefficient stirring or lack of boiling chips.- Use a magnetic stirrer and a stir bar in the distillation flask.- Add fresh, appropriately sized boiling chips before applying vacuum.
Product solidifies in the condenser or receiving flask The melting point of the product is high (101-103 °C).- Gently warm the condenser with a heat gun if solidification occurs, ensuring not to overheat the product.- Use a receiving flask that can be easily warmed to re-melt the product for transfer.
Poor separation of product from impurities Inefficient fractional distillation column.- Use a fractionating column with appropriate packing (e.g., Raschig rings or Vigreux indentations) for better separation of components with close boiling points.- Control the distillation rate carefully to allow for proper equilibration in the column.
Recrystallization
Issue Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing The solvent is too nonpolar, or the solution is supersaturated and cooled too quickly.- Add a small amount of a more polar co-solvent to the hot solution until it becomes clear.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Low recovery of the product The chosen solvent is too good at dissolving the product, even at low temperatures. The product is lost during filtration.- Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Minimize the amount of hot solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is cold before use.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through celite before cooling.- A second recrystallization may be necessary.
No crystal formation upon cooling The solution is not saturated enough, or the compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase the concentration of the product and then cool again.- If the product is highly soluble, try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise to the solution at room temperature until turbidity persists, then warm to dissolve and cool slowly.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Preparation:

    • Assemble the short-path distillation apparatus. Ensure all glassware is dry.

    • Place the crude this compound and a magnetic stir bar into the distillation flask.

    • If solid impurities are present, pre-filter the crude product.

  • Distillation:

    • Connect the apparatus to a high-vacuum pump with a cold trap in between.

    • Begin stirring and slowly evacuate the system.

    • Once a stable vacuum is achieved (e.g., <1 mmHg), gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun fraction.

    • Increase the temperature to distill the product. The boiling point is reported to be 125 °C at 3 mmHg.

    • Collect the pure this compound in a pre-weighed receiving flask. The product is a colorless to light yellow liquid that may solidify upon cooling (m.p. 101-103 °C).

  • Post-Distillation:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Weigh the collected product and determine the yield.

    • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent hydrolysis.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable dry, inert solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the specified conditions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the product as the percentage of the peak area of the desired compound relative to the total peak area.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Product (this compound + Impurities) filtration Filtration (Optional) synthesis->filtration Remove solid byproducts distillation Vacuum Distillation synthesis->distillation filtration->distillation gcms GC-MS Analysis distillation->gcms Purity Check nmr NMR Spectroscopy distillation->nmr Structure Confirmation hplc HPLC/UHPLC-MS Analysis distillation->hplc Quantitative Analysis pure_product Purified Product (>97% Purity) gcms->pure_product nmr->pure_product hplc->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Purification Issue Encountered decomposition Product Decomposition? start->decomposition bumping Uneven Boiling? start->bumping oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery lower_temp Lower Distillation Temperature / Improve Vacuum decomposition->lower_temp Yes stirring Improve Stirring / Add Boiling Chips bumping->stirring Yes slow_cooling Slower Cooling / Change Solvent System oiling_out->slow_cooling Yes optimize_solvent Optimize Solvent Choice / Minimize Solvent Volume low_recovery->optimize_solvent Yes

References

Technical Support Center: Catalyst Selection for N,N-Bis(2-chloroethyl)carbamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)carbamoyl Chloride.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Presence of moisture. 4. Degradation of this compound. 5. Inefficient HCl scavenger.1. Use a fresh or newly activated catalyst. For Lewis acids like ZnCl₂, consider drying it before use. 2. Optimize the reaction temperature. For catalyzed reactions with alcohols, temperatures around 110°C have been shown to be effective. For reactions with amines, lower temperatures (0-25°C) are often preferred to minimize side reactions.[1] 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. This compound can be sensitive to prolonged exposure to high temperatures and moisture. Use it as fresh as possible and store it under inert gas in a cool, dry place. 5. Use a non-nucleophilic base like triethylamine or a stronger, non-nucleophilic base if HCl scavenging is inefficient.
Formation of White Precipitate (Urea derivative) Reaction of this compound with the amine reactant or with another molecule of a primary/secondary amine nucleophile. This is a common side reaction.[2]1. Maintain a low reaction temperature (e.g., 0-5°C) to slow down the rate of urea formation. 2. Use a slow, dropwise addition of the this compound to the amine solution to maintain a low concentration of the carbamoyl chloride. 3. Use of an appropriate HCl scavenger is crucial to neutralize the HCl formed during the reaction, which can catalyze urea formation.
Product is an inseparable mixture 1. Formation of multiple side products. 2. Incomplete reaction.1. Besides urea formation, hydrolysis of the carbamoyl chloride can occur if moisture is present. The chloroethyl groups can also undergo side reactions. Consider purification by column chromatography with a carefully selected solvent system. 2. Monitor the reaction progress using TLC or another appropriate analytical technique to ensure completion.
Reaction is very slow 1. Insufficient catalyst loading. 2. Low reaction temperature. 3. Poor solvent choice.1. Increase the catalyst loading incrementally. For ZnCl₂, a 0.5 molar equivalent has been shown to be effective in related reactions.[1] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. The choice of solvent can significantly impact reaction rates. For Lewis acid-catalyzed reactions, aprotic solvents like toluene or dichloromethane are often suitable.
Difficulty in product purification The product may be unstable under certain purification conditions (e.g., on silica gel).1. Consider alternative purification methods such as crystallization or distillation under reduced pressure. 2. If using column chromatography, consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the reaction of this compound with alcohols to form carbamates?

A1: Lewis acids are effective catalysts for this transformation. Zinc chloride (ZnCl₂) is a commonly used, inexpensive, and efficient catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, with reported yields ranging from 49-87% for various substrates.[1] Other Lewis acids such as zinc acetate and zinc dust have also been used.[1]

Q2: What is the role of a base in reactions with this compound?

A2: A base is typically used as an HCl scavenger to neutralize the hydrochloric acid that is generated during the reaction. The removal of HCl is crucial as it can lead to undesired side reactions, such as the acid-catalyzed decomposition of the product or starting materials. Non-nucleophilic tertiary amines like triethylamine are commonly employed for this purpose.

Q3: Can I use a base as a catalyst for the reaction of this compound with alcohols?

A3: While a base is essential as an HCl scavenger, its catalytic activity for the reaction with alcohols is generally lower than that of a Lewis acid. In the absence of a catalyst, the reaction of carbamoyl chlorides with alcohols often requires high temperatures (reflux) and may still result in low yields.[1] However, for reactions with more nucleophilic partners like amines, a base is often sufficient to promote the reaction.

Q4: What are the common side reactions to be aware of?

A4: The most common side reaction is the formation of a urea derivative, which occurs when the carbamoyl chloride reacts with an amine.[2] Hydrolysis of the carbamoyl chloride to the corresponding carbamic acid, which then decarboxylates, can also occur in the presence of moisture. Additionally, the bis(2-chloroethyl)amino group, being a nitrogen mustard moiety, can be susceptible to intramolecular cyclization or other rearrangements, especially under certain conditions.

Q5: How should I store this compound?

A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Data Presentation

Table 1: Comparison of Catalysts for Carbamate Synthesis from Carbamoyl Chlorides and Alcohols

Note: The following data is based on studies with various N,N-disubstituted carbamoyl chlorides and is expected to be representative for reactions with this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
None-TolueneReflux1231[1]
ZnCl₂50Toluene1105-1149-87[1]
Zinc Dust50Toluene11012~55[1]
Zinc Acetate50Toluene11012Moderate[1]

Experimental Protocols

Key Experiment: Zinc Chloride-Catalyzed Synthesis of a Carbamate from this compound and an Alcohol

This protocol is adapted from a general procedure for the synthesis of carbamates using zinc chloride as a catalyst.[1]

Materials:

  • This compound

  • Alcohol (e.g., 4-nitrophenol)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene

  • Anhydrous Triethylamine (or another suitable non-nucleophilic base)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous zinc chloride (0.5 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • To this suspension, add the alcohol (1.0 mmol) and triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, prepare a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Slowly add the this compound solution to the reaction mixture dropwise over 15-20 minutes.

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

experimental_workflow Experimental Workflow for Catalyzed Carbamate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Inert Atmosphere Reaction prep_reagents->setup_reaction add_catalyst Add ZnCl₂ Catalyst and Alcohol in Toluene setup_reaction->add_catalyst add_base Add Triethylamine (HCl Scavenger) add_catalyst->add_base add_carbamoyl_chloride Slowly Add N,N-Bis(2-chloroethyl) -carbamoyl Chloride add_base->add_carbamoyl_chloride heat_reaction Heat to 110°C & Monitor by TLC add_carbamoyl_chloride->heat_reaction quench Quench with Water heat_reaction->quench extract Extract with Toluene quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for ZnCl₂ catalyzed carbamate synthesis.

troubleshooting_guide Troubleshooting Guide for Low Product Yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh/activated catalyst. check_catalyst->solution_catalyst No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes solution_temp Optimize temperature. check_conditions->solution_temp No solution_moisture Use anhydrous conditions under inert gas. check_reagents->solution_moisture No (Moisture present) solution_reagent_quality Use fresh, pure reagents. check_reagents->solution_reagent_quality No (Degraded reagent) end end check_reagents->end Yes catalytic_cycle Plausible Catalytic Cycle with ZnCl₂ carbamoyl_chloride R₂NCOCl activated_complex [R₂NCO]⁺[ZnCl₃]⁻ (Activated Electrophile) carbamoyl_chloride->activated_complex + ZnCl₂ zncl2 ZnCl₂ intermediate [R₂NCO-OR'(H)]⁺[ZnCl₃]⁻ activated_complex->intermediate + R'OH alcohol R'OH intermediate->zncl2 - R₂NCOOR' - H⁺ product R₂NCOOR' (Carbamate) intermediate->product - H⁺ hcl HCl

References

Validation & Comparative

A Comparative Guide to N,N-Bis(2-chloroethyl)carbamoyl Chloride and Other Crosslinking Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug development, crosslinking agents are indispensable tools for elucidating protein-protein interactions, stabilizing biomolecular structures, and developing targeted therapeutics. Among these, N,N-Bis(2-chloroethyl)carbamoyl Chloride, a nitrogen mustard derivative, stands out for its potent DNA alkylating and crosslinking capabilities. This guide provides an objective comparison of this compound with other commonly used crosslinking agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for specific research applications.

Mechanism of Action: A Common Thread of Covalent Modification

This compound, like other nitrogen mustards, exerts its biological effects primarily through the alkylation of DNA.[1] The two chloroethyl groups can form highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine.[2][3] When both chloroethyl groups react, they can form interstrand or intrastrand crosslinks, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3] This mechanism is shared by other bifunctional alkylating agents, although their reactivity and sequence specificity may differ.[2]

In contrast, other classes of crosslinking agents operate through different chemical principles. Aldehyde-based crosslinkers like formaldehyde and glutaraldehyde react primarily with primary amines on proteins to form Schiff bases, which can further react to form stable crosslinks. Carbodiimides, such as EDC, facilitate the formation of amide bonds between carboxyl and amine groups.

Comparative Performance Analysis

The choice of a crosslinking agent depends on the specific application, target biomolecule (DNA or protein), and desired outcome. This section compares the performance of this compound and its analogs with other common crosslinking agents in terms of cytotoxicity, DNA crosslinking efficiency, and protein crosslinking efficiency.

Cytotoxicity

The cytotoxic potential of crosslinking agents is a critical parameter, particularly in the context of anticancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values of various nitrogen mustard derivatives and other crosslinking agents against different cancer cell lines.

Crosslinking AgentCell LineIC50 (µM)Reference
Nitrogen Mustard Derivatives
BO-1012H460> 40[4]
MelphalanH460~ 30[4]
ThiotepaH460> 40[4]
CWB-20145 (1)MDA-MB-468~15[5]
FAN-NM-CH3 (2)MDA-MB-468~5[5]
ChlorambucilMDA-MB-468> 50[5]
MelphalanMDA-MB-468> 50[5]
Other Crosslinking Agents
CisplatinSKOV-32 - 40[6]
HECNUHT-29138.7[7]
HECNUMCF-7127.7[7]
HECNUMDA-MB2316[7]

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.

DNA Interstrand Crosslinking Efficiency

The ability to form DNA interstrand crosslinks (ICLs) is a key determinant of the cytotoxic and therapeutic efficacy of many alkylating agents. The efficiency of ICL formation can be assessed using techniques such as denaturing polyacrylamide gel electrophoresis (dPAGE). In this assay, crosslinked DNA resists denaturation and migrates slower than single-stranded DNA.

Crosslinking AgentMethodRelative EfficiencyReference
Nitrogen Mustard Derivatives
CWB-20145 (1) + H₂O₂Denaturing PAGE+++[5]
FAN-NM-CH3 (2) + H₂O₂Denaturing PAGE+++[5]
ChlorambucilDenaturing PAGE+[5]
MelphalanDenaturing PAGE+[5]
Other Crosslinking Agents
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)Alkaline ElutionHigh[8]
CisplatinAlkaline ElutionHigh[9]

Key: +++ (High), + (Low). Efficiency is concentration and time-dependent.

Protein Crosslinking Efficiency

While primarily known as a DNA damaging agent, this compound and other nitrogen mustards can also crosslink proteins.[10] However, other agents are more commonly employed for protein crosslinking applications. Glutaraldehyde is widely recognized as a highly efficient protein crosslinker, often leading to the formation of extensive polymers.[11][12] Formaldehyde is another common protein crosslinker, though generally less reactive than glutaraldehyde.[12]

Crosslinking AgentTarget ProteinMethodRelative EfficiencyReference
GlutaraldehydeBovine Serum AlbuminPolyacrylamide Gel ElectrophoresisHigh[11]
FormaldehydeBovine Serum AlbuminPolyacrylamide Gel ElectrophoresisModerate[11]
GlutaraldehydeRibonucleaseIn vitro assayHigh[12]
FormaldehydeRibonucleaseIn vitro assayLow[12]
GlyceraldehydeRibonucleaseIn vitro assayLow[12]
Nitrogen Mustard (HN2)p53Western BlotModerate[10]
Chlorambucilp53Western BlotLow[10]
Melphalanp53Western BlotLow[10]
Cisplatinp53Western BlotLow[10]

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by crosslinking agents involves a complex network of signaling pathways. The primary pathway activated by DNA interstrand crosslinks is the DNA Damage Response (DDR) pathway, which involves the sensor kinases ATM and ATR.

DNA Damage Response Pathway

Upon detection of DNA damage, ATM and ATR are activated and phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate effectors like p53, leading to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis. The following diagram illustrates this signaling cascade.

DNA_Damage_Response cluster_stimulus Cellular Stress cluster_detection Damage Recognition cluster_transduction Signal Transduction cluster_response Cellular Response DNA Crosslinking Agent This compound (or other DNA crosslinkers) DNA_Damage DNA Interstrand Crosslinks DNA Crosslinking Agent->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 phosphorylates Chk1->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis triggers

DNA Damage Response Pathway

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for the objective comparison of different crosslinking agents. The following diagram outlines a general experimental workflow.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_quantification Quantification & Comparison Cell_Culture Cell Culture / Purified Biomolecules Incubation Incubate Cells/Biomolecules with Crosslinking Agents Cell_Culture->Incubation Agent_Preparation Prepare Crosslinking Agents (Varying Concentrations) Agent_Preparation->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay DNA_Crosslinking_Analysis DNA Crosslinking Analysis (e.g., Denaturing PAGE) Incubation->DNA_Crosslinking_Analysis Protein_Crosslinking_Analysis Protein Crosslinking Analysis (e.g., SDS-PAGE) Incubation->Protein_Crosslinking_Analysis IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Quantify_Crosslinking_DNA Quantify % Crosslinked DNA DNA_Crosslinking_Analysis->Quantify_Crosslinking_DNA Quantify_Crosslinking_Protein Quantify % Crosslinked Protein Protein_Crosslinking_Analysis->Quantify_Crosslinking_Protein Data_Comparison Compare Performance Metrics IC50_Determination->Data_Comparison Quantify_Crosslinking_DNA->Data_Comparison Quantify_Crosslinking_Protein->Data_Comparison

Comparative Analysis Workflow

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. This section provides protocols for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of crosslinking agents on cultured cells.

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the crosslinking agents in culture medium. Replace the existing medium with the medium containing the crosslinking agents. Include a vehicle control (medium with the solvent used to dissolve the agents).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

DNA Interstrand Crosslinking Assay (Denaturing Polyacrylamide Gel Electrophoresis)

This method is used to detect and quantify DNA interstrand crosslinks.

  • DNA Treatment: Incubate a defined DNA fragment (e.g., a PCR product or a linearized plasmid) with the crosslinking agent at a specific concentration and for a set time.

  • Denaturation: After the incubation, denature the DNA by adding a loading buffer containing formamide and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel (containing urea). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold) and visualize it using a gel documentation system.

  • Quantification: Interstrand crosslinked DNA will appear as a slower migrating band compared to the single-stranded DNA. Quantify the intensity of the bands using densitometry software to determine the percentage of crosslinked DNA.[13]

Protein Crosslinking Assay (SDS-PAGE)

This protocol is used to analyze the formation of protein-protein crosslinks.

  • Protein Treatment: Incubate the purified protein or cell lysate with the crosslinking agent at various molar excess ratios (e.g., 20- to 500-fold) for a specific time at room temperature or 37°C.

  • Quenching: Stop the crosslinking reaction by adding a quenching buffer (e.g., Tris or glycine) to react with any unreacted crosslinker.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol) to the quenched reaction and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

  • Analysis: Crosslinked proteins will appear as higher molecular weight bands compared to the monomeric protein. The efficiency of crosslinking can be estimated by the decrease in the intensity of the monomer band and the appearance of higher molecular weight bands.[14] Densitometry can be used for a more quantitative analysis.

References

In Vitro Efficacy of N,N-Bis(2-chloroethyl)carbamoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-chloroethyl)carbamoyl chloride and its derivatives represent a class of alkylating agents with potential applications in oncology. These compounds are structurally related to nitrogen mustards and are investigated for their ability to induce cancer cell death. Their mechanism of action primarily involves the formation of covalent cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This guide provides a comparative overview of the in vitro efficacy of various derivatives, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of representative derivatives and related compounds against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of N,N-Bis(2-chloroethyl)carbamoyl Derivatives and Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)AssayReference
5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide AA8 (Chinese Hamster Ovary)75 - 470 (aerobic)Clonogenic Assay(Wilson et al., 1996)
UV4 (DNA repair-deficient)Lower than AA8Clonogenic Assay(Wilson et al., 1996)
3-[N,N-bis(2-chloroethyl)amino]-2,6-dinitrobenzamide UV4 (hypoxic)Highly selectiveClonogenic Assay(Wilson et al., 1996)
Carnosic acid derivative with 2-methylpropyl carbamate HCT116 (Colon Carcinoma)-MTT Assay(Lopéz-Nogueroles et al., 2022)
SW480 (Colon Adenocarcinoma)6.3MTT Assay(Lopéz-Nogueroles et al., 2022)
Benzimidazole carbamate derivative (Compound 18) Prostate, Lung, Ovarian Cancer Cell Lines0.9 - 3.8Not specified(Sun et al., 2018)[2]

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The extent of apoptosis can be quantified using techniques such as flow cytometry with Annexin V and propidium iodide (PI) staining.

Table 2: Apoptosis Induction by Related Carbamate Derivatives

CompoundCell LineTreatment Concentration% of Apoptotic Cells (Early + Late)MethodReference
Nepeta deflersiana extract (contains carbamates)NCI-H460 (Lung Cancer)Dose-dependentSignificant increaseAnnexin V/PI Flow Cytometry(Ahmad et al., 2020)
A549 (Lung Cancer)Dose-dependentSignificant increaseAnnexin V/PI Flow Cytometry(Ahmad et al., 2020)

Effects on Cellular Signaling Pathways

The cytotoxic and apoptotic effects of these compounds are underpinned by their interactions with various cellular signaling pathways. While specific data for a wide range of this compound derivatives is limited, related compounds have been shown to modulate key cancer-related pathways. For instance, some carbamate derivatives can induce cell cycle arrest by downregulating cyclin-dependent kinases (CDKs).

The general mechanism of action for N,N-Bis(2-chloroethyl) containing compounds involves the formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to interstrand and intrastrand cross-links, ultimately triggering DNA damage response pathways.

DNA_Alkylation_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Derivative Derivative Aziridinium_Ion Reactive Aziridinium Ion Derivative->Aziridinium_Ion Intramolecular cyclization DNA DNA Aziridinium_Ion->DNA Nucleophilic attack Alkylated_DNA Alkylated DNA (Guanine N7) DNA->Alkylated_DNA DNA_Crosslink DNA Interstrand/ Intrastrand Cross-link Alkylated_DNA->DNA_Crosslink DDR DNA Damage Response (DDR) DNA_Crosslink->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: DNA Alkylation and Apoptosis Induction Pathway.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat Treat with compounds Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: MTT Cell Viability Assay Workflow.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Incubate Incubate in the dark Stain_Cells->Incubate Flow_Cytometry Analyze by flow cytometry Incubate->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Annexin V/PI Apoptosis Assay Workflow.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathway proteins.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Guide to Nitrogen Mustards in Cancer Therapy: Spotlight on N,N-Bis(2-chloroethyl)carbamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Bis(2-chloroethyl)carbamoyl Chloride and its derivatives against other clinically relevant nitrogen mustards. We delve into their mechanisms of action, comparative cytotoxicity, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Introduction to Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic effects stem from their ability to form covalent bonds with DNA, leading to the formation of interstrand cross-links (ICLs). These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]

While sharing a common mechanism, the therapeutic efficacy and toxicity profiles of different nitrogen mustards can vary significantly. This variation is largely attributed to differences in their chemical structure, which influences their reactivity, cell permeability, and susceptibility to drug resistance mechanisms.

The Role of this compound

This compound is a highly reactive chemical intermediate and a key precursor in the synthesis of several nitrogen mustard-based anticancer agents.[3][4] It possesses the characteristic bis(2-chloroethyl)amino moiety responsible for DNA alkylation. A distinguishing feature of this compound is its carbamoyl chloride group, which can participate in carbamoylation reactions. This property can influence the biological activity of the final drug product, potentially by modulating DNA repair processes. While not typically used as a standalone therapeutic, its derivatives are of significant interest in drug development.[5]

Comparative Cytotoxicity of Nitrogen Mustards

The cytotoxic potency of nitrogen mustards is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of various nitrogen mustards across a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

DrugCancer Cell LineIC50 (µM)Reference
Chlorambucil MCF-7 (Breast)> 130[6]
MDA-MB-231 (Breast)> 130[6]
H460 (Lung)22.2 - 163.0[7]
A549 (Lung)22.2 - 163.0[7]
HepG2 (Liver)22.2 - 163.0[7]
Melphalan THP1 (Leukemia)~1.5x less potent than EM-I-MEL[8]
HL60 (Leukemia)~5x less potent than EM-T-MEL[8]
RPMI8226 (Multiple Myeloma)Less sensitive than THP1[8]
K562 (Leukemia)12[6]
K/VP.5 (Etoposide-resistant Leukemia)5.3[6]
Cyclophosphamide Various Cell LinesVaries[9]
Novel Melphalan Analog (EM-I-MEL) THP1 (Leukemia)More potent than Melphalan[8]
Novel Melphalan Analog (EM-T-MEL) THP1 (Leukemia)~10x more potent than Melphalan[8]
HL60 (Leukemia)~5x more potent than Melphalan[8]
Chlorambucil-Tyrosine Hybrids MCF-7 (Breast)19.39 - 67.90[7]
MDA-MB-231 (Breast)16.27 - 152.37[7]
Chlorambucil-Tacedinaline Hybrid H460, A549, HepG2, SMMC77212, A375, H12993.1 - 14.2[7]

Signaling Pathways Modulated by Nitrogen Mustards

The cellular response to DNA damage induced by nitrogen mustards involves the activation of complex signaling networks. Two key pathways implicated are the DNA Damage Response (DDR) and the Mitogen-Activated Protein Kinase (MAPK) pathway.

DNA Damage Response (DDR) Pathway

Upon detection of DNA adducts and cross-links, cells activate the DDR pathway to arrest the cell cycle and initiate DNA repair.[10][11] Key proteins such as ATM and ATR are recruited to the sites of damage, triggering a cascade of phosphorylation events that ultimately lead to the activation of downstream effectors like p53 and CHK1/2.[11] This can result in cell cycle arrest, allowing time for repair, or if the damage is too extensive, the induction of apoptosis.

DNA_Damage_Response cluster_stimulus Stimulus cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors Nitrogen_Mustard Nitrogen Mustard DNA_Adducts DNA Adducts & Interstrand Cross-links Nitrogen_Mustard->DNA_Adducts ATM_ATR ATM / ATR DNA_Adducts->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 p53 p53 ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis MAPK_Pathway cluster_stimulus Stimulus cluster_stress Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Nitrogen_Mustard Nitrogen Mustard Cellular_Stress Cellular Stress (e.g., DNA Damage) Nitrogen_Mustard->Cellular_Stress MAPKKK MAPKKK (e.g., MEKK, ASK1) Cellular_Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of genotoxic impurities (GTIs) is a critical aspect of ensuring drug safety and regulatory compliance. N,N-Bis(2-chloroethyl)carbamoyl Chloride, a potent alkylating agent, represents a significant analytical challenge due to its reactivity and the low detection levels required. This guide provides an objective comparison of suitable analytical methodologies, supported by experimental data for analogous compounds, to aid in the selection of an appropriate quantification strategy.

The inherent reactivity of alkylating agents like this compound allows them to interact with DNA, potentially causing mutations and carcinogenesis.[1][2][3][4] Consequently, regulatory bodies mandate stringent control of such impurities in pharmaceutical products, often requiring quantification at parts-per-million (ppm) levels.[5] This necessitates the use of highly sensitive and specific analytical techniques. The choice of method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.[5][6]

This guide explores and compares three principal analytical approaches for the quantification of this compound and similar genotoxic impurities: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric method for initial screening.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method hinges on a trade-off between sensitivity, specificity, and operational complexity. While mass spectrometry-based methods offer the highest degree of confidence, simpler techniques may be suitable for preliminary screening or in-process monitoring.

Parameter UHPLC-MS/MS GC-MS Colorimetric Method
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation of volatile compounds followed by mass-based detection.Chemical reaction leading to a measurable color change.
Specificity Very HighHighLow to Moderate
Sensitivity (LOD/LOQ) Very High (sub-ppm levels)High (ppm to sub-ppm levels)Moderate
Typical Instrumentation UHPLC system coupled to a tandem mass spectrometer.Gas chromatograph coupled to a mass spectrometer.Spectrophotometer or plate reader.
Sample Preparation Typically involves dissolution and filtration.May require derivatization for non-volatile analytes.Simple mixing of sample and reagents.
Throughput ModerateModerateHigh
Validation Complexity HighHighModerate
Primary Application Confirmatory analysis, quantification at trace levels, stability testing.Analysis of volatile and semi-volatile impurities.Rapid screening, in-process control.

In-Depth Look at a Validated UHPLC-MS/MS Method for a Structural Analog

A validated UHPLC-MS/MS method for the quantification of the structurally related genotoxic impurity, bis(2-chloroethyl)amine, in aripiprazole drug substance provides a strong benchmark for the analysis of this compound.[7] This method demonstrates the high sensitivity and selectivity achievable with this technique.

Validation Parameters for Bis(2-chloroethyl)amine Quantification by UHPLC-MS/MS [7]

Validation Parameter Result
Limit of Detection (LOD) 0.070 ppm
Limit of Quantification (LOQ) 0.206 ppm
**Linearity (R²) **0.9892
Accuracy (% Recovery) 92.0 - 111.0%
Retention Time 2.00 min

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. Below are the protocols for the discussed methods, with the UHPLC-MS/MS protocol adapted from a validated method for a close structural analog.

UHPLC-MS/MS Method for Quantification

This protocol is based on a validated method for bis(2-chloroethyl)amine and is expected to be a suitable starting point for the development of a method for this compound.[7]

1. Chromatographic Conditions:

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)

  • Mobile Phase A: 0.2% formic acid in milli-Q water

  • Mobile Phase B: Methanol

  • Elution: Isocratic with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Autosampler Temperature: 15 °C

  • Injection Volume: 2 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive-ion Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Specific MRM transitions for this compound would need to be determined empirically.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by serially diluting the stock solution.

  • Prepare sample solutions by accurately weighing the drug substance and dissolving it in the same solvent as the standards to achieve a target concentration.

4. Validation Parameters (as per ICH Q2(R1) guidelines): [8]

  • Specificity: Analyze blank samples and spiked samples to ensure no interference at the retention time of the analyte.

  • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Linearity: Analyze a series of standards over a defined concentration range to demonstrate a linear relationship between concentration and response.

  • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the impurity at different concentration levels.

  • Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of the same sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature) on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is a common choice for genotoxic impurity analysis.[5][9][10]

1. Chromatographic Conditions:

  • Column: A nonpolar column, such as a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., 30 m x 0.32 mm, 1.5 µm film thickness), is a suitable starting point.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).

  • Inlet Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient program would be optimized to ensure good separation of the analyte from any matrix components.

  • Injection Mode: Splitless injection is often used for trace analysis.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The most abundant and specific fragment ions of this compound would be monitored.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization may be necessary if the compound exhibits poor chromatographic behavior, though this is less likely for this analyte.

4. Validation:

  • The validation would follow the same ICH guidelines as the UHPLC-MS/MS method.

Colorimetric Screening Method

This method, based on the reaction of alkylating agents with 4-(4-nitrobenzyl)pyridine (NBP), can serve as a rapid, semi-quantitative screening tool.[1]

1. Reagents:

  • 4-(4-nitrobenzyl)pyridine (NBP) solution.

  • A suitable buffering agent.

  • Sample dissolved in an appropriate solvent.

2. Procedure:

  • Mix the sample solution with the NBP reagent in a suitable reaction vessel (e.g., a cuvette or microplate well).

  • Incubate the mixture for a defined period at a specific temperature to allow the color-forming reaction to proceed.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the colored product.

3. Quantification:

  • A calibration curve can be generated using known concentrations of a reference alkylating agent.

  • The results are often expressed as equivalents of the reference standard.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

UHPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing S1 Weigh Sample/Standard S2 Dissolve in Solvent S1->S2 S3 Dilute to Target Concentration S2->S3 A1 Inject into UHPLC S3->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3 GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Volatile Solvent P2 Derivatization (if needed) P1->P2 A1 Inject into GC P2->A1 A2 Separation in GC Column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 MS Detection (SIM) A3->A4 D1 Chromatogram Analysis A4->D1 D2 Mass Spectra Comparison D1->D2 D3 Quantification D2->D3 Colorimetric_Workflow cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis R1 Prepare Sample Solution R2 Add NBP Reagent R1->R2 R3 Incubate R2->R3 M1 Measure Absorbance R3->M1 M2 Compare to Calibration Curve M1->M2 M3 Semi-Quantitative Result M2->M3

References

Comparative Kinetics of N,N-Bis(2-chloroethyl)carbamoyl Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of bifunctional alkylating agents like N,N-Bis(2-chloroethyl)carbamoyl Chloride is paramount for predicting their therapeutic efficacy and potential toxicity. This guide provides a comparative analysis of its reactivity, focusing on hydrolysis and reaction with biological nucleophiles, supported by experimental data and detailed protocols.

This compound is a molecule of significant interest due to its dual reactive centers: a carbamoyl chloride group and a nitrogen mustard moiety. The carbamoyl chloride is susceptible to nucleophilic attack, leading to solvolysis, while the bis(2-chloroethyl)amino group can form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biomolecules, most notably DNA. This bifunctional nature underpins its potential as a cross-linking agent and cytotoxic compound.

Reaction Kinetics: A Comparative Overview

The overall reactivity of this compound is a composite of the reaction kinetics at both the carbamoyl chloride and the nitrogen mustard functional groups.

Hydrolysis Kinetics

The stability of this compound in an aqueous environment is a critical factor influencing its bioavailability and duration of action. The hydrolysis of this compound involves two main processes: the solvolysis of the carbamoyl chloride and the hydrolysis of the chloroethyl groups.

The solvolysis of N,N-disubstituted carbamoyl chlorides generally proceeds through a dissociative SN1 mechanism, involving the formation of a carbamoyl cation intermediate. The rate of this reaction is influenced by the steric and electronic properties of the substituents on the nitrogen atom.

Table 1: Comparative Hydrolysis Half-lives of Related Compounds

CompoundFunctional GroupHalf-life (t1/2)Conditions
Nornitrogen MustardBis(2-chloroethyl)amine~20 min[1]37°C, pH 7.4
Tris(2-chloroethyl)amine (HN3)Tris(2-chloroethyl)amineSpontaneous hydrolysis in water[2]Aqueous solution

Note: This table is populated with data from related compounds to provide a comparative context due to the absence of specific data for this compound.

Reaction with Biological Nucleophiles

The primary mechanism of cytotoxicity for nitrogen mustards is the alkylation of DNA, with the N7 position of guanine being the most frequent target. This process is initiated by the intramolecular cyclization of one of the chloroethyl groups to form a highly electrophilic aziridinium ion. This intermediate then reacts with a nucleophilic site on a DNA base. The second chloroethyl group can then undergo a similar reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links disrupt DNA replication and transcription, ultimately leading to cell death.

The reaction kinetics with nucleophiles are crucial for determining the compound's potency and selectivity. While specific rate constants for the reaction of this compound with guanine have not been published, the general mechanism is well-established for nitrogen mustards.

Experimental Protocols

To facilitate further research, the following are detailed methodologies for key experiments to determine the reaction kinetics of this compound.

Protocol 1: Determination of Hydrolysis Rate by HPLC

This protocol outlines a method to determine the rate of hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Thermostated water bath or incubator

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Equilibrate a phosphate buffer solution (pH 7.4) to the desired temperature (e.g., 37°C) in a thermostated water bath.

  • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-warmed buffer to achieve the desired final concentration.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate salts and stop further degradation.

  • Centrifuge the quenched samples to pellet any precipitate.

  • Analyze the supernatant by HPLC. The separation of the parent compound from its hydrolysis products can be achieved using a suitable gradient of water and acetonitrile.

  • Monitor the disappearance of the peak corresponding to this compound over time at a suitable UV wavelength.

  • Calculate the rate constant and half-life of hydrolysis by plotting the natural logarithm of the peak area of the parent compound against time.

Protocol 2: Monitoring the Reaction with 2'-Deoxyguanosine by NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction of this compound with a model DNA nucleoside, 2'-deoxyguanosine.

Materials:

  • This compound

  • 2'-Deoxyguanosine

  • Deuterated phosphate buffer (e.g., in D2O, pD 7.4)

  • NMR spectrometer

Procedure:

  • Dissolve 2'-deoxyguanosine in the deuterated phosphate buffer in an NMR tube.

  • Acquire a baseline 1H NMR spectrum of the 2'-deoxyguanosine solution.

  • Prepare a concentrated solution of this compound in a compatible deuterated solvent (e.g., acetonitrile-d3).

  • Initiate the reaction by adding a small, precise volume of the this compound solution to the NMR tube containing the 2'-deoxyguanosine solution.

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Monitor the reaction by observing the decrease in the intensity of the signals corresponding to the protons of the unreacted 2'-deoxyguanosine and the appearance of new signals corresponding to the alkylated product(s).

  • The integration of the characteristic signals can be used to determine the relative concentrations of the reactants and products over time, allowing for the calculation of the reaction rate.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

ReactionPathway cluster_activation Activation cluster_reaction Reaction with Nucleophiles cluster_hydrolysis Hydrolysis BCEC N,N-Bis(2-chloroethyl)carbamoyl Chloride Aziridinium Aziridinium Ion BCEC->Aziridinium Intramolecular Cyclization Hydrolysis_Product Hydrolysis Products BCEC->Hydrolysis_Product Monoalkylation Monoalkylation Product Aziridinium->Monoalkylation Alkylation Guanine Guanine (in DNA) Guanine->Monoalkylation Crosslink DNA Cross-link Monoalkylation->Crosslink Second Alkylation H2O H₂O H2O->Hydrolysis_Product

Caption: Reaction pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solution Initiate Initiate Reaction Stock->Initiate Buffer Prepare Reaction Buffer Buffer->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Quench Quench Aliquots at Time Intervals Incubate->Quench Analyze Analyze by HPLC or NMR Quench->Analyze Data Collect Data Analyze->Data Calculate Calculate Kinetic Parameters Data->Calculate

Caption: General experimental workflow for kinetic studies.

This guide provides a foundational understanding of the reaction kinetics of this compound and offers practical protocols for its further investigation. The provided data on related compounds serves as a valuable benchmark for comparative studies. Further research to determine the specific rate constants for this compound is essential for a complete understanding of its pharmacological profile.

References

A Comparative Guide to Assessing the Purity of N,N-Bis(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized N,N-Bis(2-chloroethyl)carbamoyl Chloride, a critical intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.[1][2] The performance of this bifunctional alkylating agent is intrinsically linked to its purity, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity.[3] This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound and its Significance

This compound is a reactive chemical intermediate belonging to the nitrogen mustard family. Its biological activity stems from the bis(2-chloroethyl)amino moiety, which can alkylate nucleophilic sites on biomolecules, most notably DNA, leading to interstrand cross-links.[1][4] This mechanism of action is the basis for the cytotoxic effects of many nitrogen mustard-based chemotherapeutic agents. The carbamoyl chloride group provides a reactive handle for conjugating the nitrogen mustard to other molecules. Given its high reactivity and potential genotoxicity, ensuring the purity of synthesized this compound is paramount.

Core Analytical Techniques for Purity Assessment

The primary methods for determining the purity of this compound and identifying potential impurities are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.

Analytical Technique Principle Primary Use in Purity Assessment Common Detectors Typical Purity Specification
Gas Chromatography (GC) Separation of volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase.[5][6]Quantification of the main compound and volatile impurities.Flame Ionization Detector (FID), Mass Spectrometry (MS)>97.0% (by GC)[7]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their polarity and interactions with a stationary and liquid mobile phase.[5][8][9]Quantification of the main compound and non-volatile or thermally labile impurities.Ultraviolet (UV), Mass Spectrometry (MS)Not typically specified, but used for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and chemical environment of atoms.Structural confirmation of the desired product and identification of impurities.Not applicableConfirms structure

Comparison of Analytical Method Performance

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to analyze thermally labile compounds.

Parameter Gas Chromatography (GC-FID/MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Nuclear Magnetic Resonance (NMR)
Selectivity High, especially with MS detection.High, especially with MS detection and method optimization.High, provides detailed structural information.
Sensitivity High, especially with MS (ppb to ppm levels).[10] FID is also very sensitive for hydrocarbons.High, especially with MS (ppb to ppm levels).[10] UV sensitivity depends on the chromophore.Lower sensitivity compared to GC and HPLC, typically requires higher concentrations.
Accuracy & Precision High, with proper calibration.High, with proper calibration.High for quantification (qNMR) with an internal standard.
Analysis Time Relatively fast, typically minutes per sample.[5]Can be longer, typically 10-60 minutes per sample.[5]Can be fast for simple spectra, but longer acquisition times may be needed for detecting low-level impurities.
Sample Throughput High, suitable for routine quality control.Moderate to high, depending on the run time.Lower, more suitable for detailed structural analysis than high-throughput screening.
Limitations Requires volatile and thermally stable analytes. Carbamoyl chlorides can be thermally labile.[5]Requires soluble analytes. Mobile phase selection can be complex.[5]Lower sensitivity. Can be complex to interpret spectra of mixtures.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.

Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quality control of synthesized this compound to determine its overall purity.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

  • Carrier gas: Helium or Nitrogen.

  • FID gases: Hydrogen and compressed air.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This method is useful for identifying and quantifying non-volatile impurities or degradation products that may not be suitable for GC analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent.

  • HPLC Conditions:

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration).

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a reference standard or by area percentage.

Protocol 3: Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the synthesized product and can be used to identify major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of the proton signals.

    • Identify impurity signals by comparing the spectrum to that of a pure reference standard or by analyzing their distinct chemical shifts and coupling patterns.

Comparison with Alternative Bifunctional Crosslinkers

This compound is a homobifunctional crosslinking agent. For many applications in bioconjugation, other classes of crosslinkers are employed, such as those containing N-hydroxysuccinimide (NHS) esters or maleimides.

Crosslinker Class Reactive Towards Purity Assessment Methods Advantages Disadvantages
This compound Nucleophiles (e.g., DNA)GC, HPLC, NMRForms stable covalent bonds; used in synthesizing anticancer drugs.High toxicity and reactivity; requires careful handling.
Disuccinimidyl suberate (DSS) Primary amines (-NH₂)[11][12][13][14][15]HPLC, NMR, Mass Spectrometry[13]Specific reactivity towards primary amines; widely used in protein crosslinking.[14]Susceptible to hydrolysis in aqueous solutions.[16]
Maleimide-based crosslinkers Sulfhydryl groups (-SH)[17][18]HPLC, NMR, Titration of reactive groups[17]Highly specific reactivity towards thiols; enables site-specific conjugation.[18]Can react with amines at higher pH; potential for hydrolysis.[16][17]

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized this compound GC_FID GC-FID Analysis (Overall Purity) Synthesis->GC_FID HPLC_UV HPLC-UV Analysis (Impurity Profile) Synthesis->HPLC_UV NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR Decision Purity > 97%? GC_FID->Decision HPLC_UV->Decision NMR->Decision Pass Product Passes QC Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Purity assessment workflow.
Mechanism of Action: DNA Cross-linking

DNA_crosslinking cluster_activation Activation cluster_alkylation Alkylation cluster_consequence Cellular Consequence BCEC N,N-Bis(2-chloroethyl) carbamoyl Chloride Aziridinium Aziridinium Ion Formation BCEC->Aziridinium Monoadduct Monoadduct Formation Aziridinium->Monoadduct 1st Alkylation DNA DNA (Guanine N7) DNA->Monoadduct Crosslink Interstrand Cross-link Monoadduct->Crosslink 2nd Alkylation Replication_Block DNA Replication Block Crosslink->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

DNA cross-linking mechanism.

Conclusion

The purity of this compound is a critical parameter that directly impacts its performance in subsequent synthetic steps and the biological activity of its derivatives. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. GC-FID is a robust method for determining overall purity, while HPLC-UV is valuable for profiling non-volatile impurities. NMR spectroscopy remains the gold standard for structural confirmation. For researchers in drug development, understanding the strengths and limitations of each analytical method, as well as those of alternative crosslinking agents, is crucial for making informed decisions in their research and development processes.

References

In Vivo Stability of DNA Adducts from N,N-Bis(2-chloroethyl) Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo stability of DNA adducts formed by N,N-Bis(2-chloroethyl) containing alkylating agents. Due to the limited direct data on N,N-Bis(2-chloroethyl)carbamoyl Chloride, this guide leverages extensive research on the structurally similar and well-characterized therapeutic agent, cyclophosphamide, and its active metabolite, phosphoramide mustard. The principles of DNA adduct formation, stability, and repair discussed herein are broadly applicable to this class of compounds. Comparisons are also drawn with other nitrogen mustards to provide a comprehensive overview for researchers in drug development.

Executive Summary

N,N-Bis(2-chloroethyl) compounds are potent bifunctional alkylating agents that exert their cytotoxic effects primarily through the formation of covalent adducts with DNA. The therapeutic efficacy and toxicity of these agents are intrinsically linked to the stability and repair of these DNA adducts. The initial reaction typically involves the alkylation of the N7 position of guanine, forming a monoadduct. This initial lesion can then undergo several transformations, including conversion to a more stable ring-opened formamido-pyrimidine (FAPy) adduct, spontaneous depurination creating an abasic site, or reaction with another nucleophilic site on DNA to form highly cytotoxic interstrand or intrastand cross-links. The persistence of these adducts, particularly interstrand cross-links, is a critical determinant of cellular fate.

Comparative Stability of Nitrogen Mustard DNA Adducts

The in vivo stability of DNA adducts is a dynamic process influenced by the specific chemical structure of the adduct, its location in the genome, and the cellular DNA repair capacity. The following table summarizes quantitative data on the stability and repair kinetics of DNA adducts from phosphoramide mustard and other clinically relevant nitrogen mustards.

Adduct TypeCompoundSystemPeak FormationHalf-life / Repair KineticsCitation
N7-guanine monoadduct (NM-G) Nitrogen Mustard (generic)Mouse Liver, Lung, SpleenReaches maximum within 6 hoursRapidly declines; more than 3-fold shorter half-life than cross-links[1]
N7-guanine monoadduct MelphalanHuman Peripheral Lymphocytes (in vitro)Peaks within 2 hoursRepaired with a half-life of 14.5 ± 0.3 h (p53 gene) and 18.8 ± 1.5 h (N-ras gene)[2]
Guanine-Guanine Interstrand Cross-link (G-NOR-G) Phosphoramide Mustard (from Cyclophosphamide)White blood cells of cancer patientsMedian concentrations peak around 4 hours post-infusionDeclines significantly by 22 hours post-infusion[3]
Guanine-Guanine Interstrand Cross-link (G-NM-G) Nitrogen Mustard (generic)Mouse Liver, Lung, SpleenMore persistent than monoadductsHalf-life over 3-times longer than the N7-guanine monoadduct[1]
Guanine-Guanine Interstrand Cross-link MelphalanHuman Peripheral Lymphocytes (in vitro)Peaks within 8 hoursRepaired with a half-life of 12.4 ± 0.8 h (p53 gene) and 14.1 ± 2.2 h (N-ras gene)[2]
N-(2-hydroxyethyl)-N-[2-(N7-guaninyl)ethyl]-amine (NOR-G-OH) Phosphoramide MustardRat Granulosa Cells (in vitro)Detected at 24 hoursFormed from the initial monoadduct[4]
N7-guanine adducts (general) Phosphoramide MustardDNA (in vitro)-Depurinated readily; 70% liberated after 24 hours at pH 7.0 and 37°C[5]

Key Experimental Protocols

The study of the in vivo stability of DNA adducts relies on highly sensitive analytical techniques to detect and quantify these lesions in biological samples.

Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the quantification of specific DNA adducts.

  • Objective: To accurately measure the levels of specific DNA adducts (e.g., N7-guanine monoadducts, interstrand cross-links) in DNA isolated from tissues or cells.

  • Methodology:

    • DNA Isolation: Genomic DNA is extracted from tissues or cells of interest (e.g., peripheral blood mononuclear cells, tumor biopsies) using standard DNA extraction kits.[3]

    • DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides or deoxynucleoside monophosphates.

    • LC Separation: The resulting mixture is injected into a high-performance liquid chromatography (HPLC) system, which separates the different nucleosides and adducts based on their physicochemical properties.

    • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to specifically detect and fragment the parent ions of the adducts of interest, and the resulting fragment ions are quantified.[1][6]

    • Quantification: Stable isotope-labeled internal standards are often used to ensure accurate quantification.

32P-Postlabeling Assay

A highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their structure.

  • Objective: To detect the presence of bulky DNA adducts.

  • Methodology:

    • DNA Isolation and Hydrolysis: DNA is isolated and enzymatically digested to 3'-mononucleotides.

    • Enrichment of Adducts: Normal nucleotides are removed to enrich the adducted nucleotides.

    • Labeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP by T4 polynucleotide kinase.

    • Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC).

    • Detection and Quantification: The TLC plates are autoradiographed, and the radioactivity of the spots corresponding to the adducts is measured to quantify their levels.

Visualizing Adduct Formation and Stability Pathways

The following diagrams illustrate the key pathways involved in the formation and fate of DNA adducts from N,N-Bis(2-chloroethyl) containing agents.

Adduct_Formation_Pathway cluster_activation Bioactivation cluster_dna_interaction DNA Interaction Prodrug N,N-Bis(2-chloroethyl) Compound (e.g., Cyclophosphamide) Active_Metabolite Active Alkylating Agent (e.g., Phosphoramide Mustard) Prodrug->Active_Metabolite Metabolic Activation (e.g., CYP450 in liver) DNA Genomic DNA Active_Metabolite->DNA Alkylation Monoadduct N7-Guanine Monoadduct

Caption: Bioactivation and initial DNA alkylation by N,N-Bis(2-chloroethyl) compounds.

Adduct_Fate_Diagram cluster_fates Potential Fates of the Monoadduct Monoadduct N7-Guanine Monoadduct (Unstable) Crosslink Interstrand/Intrastrand Cross-link (Highly Cytotoxic) Monoadduct->Crosslink Second Alkylation Depurination Depurination -> Abasic Site Monoadduct->Depurination Spontaneous Hydrolysis Repair DNA Repair (BER, NER) Monoadduct->Repair Cellular Repair Mechanisms

Caption: The subsequent pathways for the initially formed N7-guanine monoadduct.

Conclusion

The in vivo stability of this compound adducts, inferred from studies of analogous nitrogen mustards, is a complex interplay of chemical reactivity and cellular processing. The initial N7-guanine monoadducts are relatively unstable and can either be repaired, lead to depurination, or form highly cytotoxic interstrand cross-links. The persistence of these cross-links is a key determinant of the therapeutic efficacy of these alkylating agents. Understanding the kinetics of adduct formation and repair is crucial for optimizing dosing schedules, predicting patient responses, and designing novel therapeutics with improved efficacy and reduced toxicity. The methodologies outlined in this guide, particularly LC-MS/MS, provide powerful tools for researchers to investigate these critical aspects of drug action.

References

Spectroscopic Comparison of N,N-Bis(2-chloroethyl)carbamoyl Chloride and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation

The following table summarizes the available and expected spectroscopic data for N,N-Bis(2-chloroethyl)carbamoyl Chloride and its analogues. The data for the target compound is inferred based on the trends observed in its analogues and the structural similarities.

Compound Molecular Formula Molecular Weight ( g/mol ) ¹³C NMR (CDCl₃, δ in ppm) IR (cm⁻¹) Mass Spectrometry (m/z)
This compound C₅H₈Cl₃NO204.48[1][2][3]Carbonyl (C=O): ~168-170, CH₂-N: ~50-55, CH₂-Cl: ~40-45 (Expected)C=O stretch: ~1740-1760 (Expected)Molecular Ion [M]⁺: 203, 205, 207 (isotope pattern for 3 Cl) (Expected)
N,N-Dimethylcarbamoyl Chloride C₃H₆ClNO107.54[4]Carbonyl (C=O): 169.3, CH₃: 36.6[4]C=O stretch: ~1740Molecular Ion [M]⁺: 107, 109 (isotope pattern for 1 Cl)
N,N-Diethylcarbamoyl Chloride C₅H₁₀ClNO135.59[5]Carbonyl (C=O): ~168, CH₂: ~42, CH₃: ~13C=O stretch: ~1735[5]Molecular Ion [M]⁺: 135, 137 (isotope pattern for 1 Cl)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are general protocols that can be adapted for the analysis of carbamoyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Dissolve 5-10 mg of the carbamoyl chloride analogue in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for liquid samples):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Alternatively, a thin film of the liquid can be cast on a single salt plate.

Sample Preparation (for solid samples - KBr pellet method):

  • Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to specific functional groups. For carbamoyl chlorides, the most prominent peak is the carbonyl (C=O) stretching vibration, typically found in the range of 1730-1780 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation:

  • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water) at a similar concentration.

Data Acquisition:

  • GC-MS: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • LC-MS: The sample is injected into the liquid chromatograph and separated by the column. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion is crucial for identifying the number of chlorine and bromine atoms in the molecule.

  • Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

General Structure of N,N-Disubstituted Carbamoyl Chlorides cluster_0 This compound cluster_1 Analogues cluster_2 Core Structure BCEC N,N-Bis(2-chloroethyl) carbamoyl Chloride Core Carbamoyl Chloride (-N(R)C(=O)Cl) BCEC->Core R = -CH₂CH₂Cl DMCC N,N-Dimethyl carbamoyl Chloride DMCC->Core R = -CH₃ DECC N,N-Diethyl carbamoyl Chloride DECC->Core R = -CH₂CH₃

Caption: Structural relationship of the compared carbamoyl chlorides.

Experimental Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Data Data Analysis (Structure Elucidation & Comparison) NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis of chemical compounds.

References

Cytotoxicity of N,N-Bis(2-chloroethyl)carbamoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a class of nitrogen mustard alkylating agents. By summarizing key experimental data, this document aims to facilitate the evaluation of these compounds for their potential as anticancer agents.

Comparative Cytotoxicity Data (IC50 Values)

The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for several derivatives and related nitrogen mustards across various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Distamycin-nitrogen mustard conjugate (Compound 3)Human K562 leukemia0.03[1]
1-furyl-2-en-1-one derivative (Compound 3h)Human A549 lung cancer13.1 ± 2.7[2]
Basic derivatives of Bendamustine, 6-isobendamustine, Chlorambucil, and MelphalanVarious (carcinoma, sarcoma, malignant melanoma)> 1 (cytotoxic effects observed)[1]
Phenylboronic Acid Nitrogen Mustards (Compound 1)Human MDA-MB-468 breast cancer16.7[3][4]
Phenylboronic Acid Nitrogen Mustards (Compound 1)Human UO-31 renal cancer38.8[3][4]
ChlorambucilHuman MDA-MB-468 breast cancer34.4[3][4]
MelphalanHuman MDA-MB-468 breast cancer48.7[3][4]
BendamustineAdult T-cell leukemia (ATL) cell lines44.9 ± 25.0[5][6]
BendamustineMantle cell lymphoma (MCL) cell lines21.1 ± 16.2[5][6]
BendamustineDiffuse large B-cell lymphoma (DLBCL)/Burkitt lymphoma (BL) cell lines47.5 ± 26.8[5][6]
BendamustineMultiple myeloma (MM) cell lines44.8 ± 22.5[5][6]
BFA-nitrogen mustards (Molecule 5a)Human leukemia HL-604.48[2]
BFA-nitrogen mustards (Molecule 5a)Human prostate PC-39.37[2]
BFA-nitrogen mustards (Molecule 5a)Human hepatocellular carcinoma Bel-74020.2[2]
BFA-nitrogen mustards (Molecule 5a)Drug-resistant Bel-7402/5-FU0.84[2]

Mechanism of Action: DNA Alkylation and Cell Death

This compound derivatives, like other nitrogen mustards, exert their cytotoxic effects primarily through the alkylation of DNA.[7][8][9] This process involves the formation of a highly reactive aziridinium ion intermediate, which then covalently binds to nucleophilic sites on DNA bases, particularly the N7 position of guanine.[7] The presence of two chloroethyl groups allows for the formation of both mono-adducts and interstrand cross-links, which are particularly cytotoxic as they prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8]

The cellular response to this DNA damage is complex and involves the activation of DNA damage response (DDR) pathways.[10][11] Key proteins such as ATM, ATR, and DNA-PKcs are activated, leading to the phosphorylation of downstream targets like p53 and H2AX.[10][11] This signaling cascade attempts to repair the DNA damage; however, extensive damage overwhelms the repair capacity of the cell, triggering programmed cell death.[11]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of this compound derivatives using the MTT assay, a common colorimetric method for assessing cell viability.[12][13][14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Harvest cancer cells and determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete cell culture medium.[14]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Add the diluted compounds to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[14]

3. MTT Addition and Incubation:

  • Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

  • Incubate the plate for an additional 1-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[14]

  • Gently shake the plate to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the general signaling pathway of DNA alkylation by nitrogen mustards and a typical experimental workflow for cytotoxicity assessment.

DNA_Alkylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nitrogen_Mustard N,N-Bis(2-chloroethyl)carbamoyl Chloride Derivative Aziridinium_Ion Reactive Aziridinium Ion Nitrogen_Mustard->Aziridinium_Ion Intramolecular cyclization DNA_Alkylation DNA Alkylation (Guanine-N7) Aziridinium_Ion->DNA_Alkylation Nucleophilic attack DNA_Crosslink Interstrand Cross-link DNA_Alkylation->DNA_Crosslink DDR DNA Damage Response (ATM, ATR, p53) DNA_Crosslink->DDR Induces Apoptosis Apoptosis DDR->Apoptosis Leads to

Caption: General signaling pathway of DNA alkylation by nitrogen mustard derivatives.

Cytotoxicity_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with Derivatives Cell_Seeding->Compound_Treatment Incubation 4. Incubate (48-72h) Compound_Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 6. Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Experimental workflow for assessing the cytotoxicity of derivatives.

References

N,N-Bis(2-chloroethyl)carbamoyl Chloride: A Comparative Review of its Applications in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-chloroethyl)carbamoyl chloride is a key bifunctional reagent employed in the synthesis of several important chemotherapeutic agents. Its structure incorporates both a reactive carbamoyl chloride group and the cytotoxic bis(2-chloroethyl)amino moiety, a nitrogen mustard pharmacophore. This unique combination allows for its strategic incorporation into molecules designed to target and eliminate cancer cells. This guide provides a comparative analysis of its application in the synthesis of the widely used anticancer drugs, estramustine and cyclophosphamide, and explores alternative synthetic strategies and reagents.

Performance in Anticancer Drug Synthesis

The primary application of this compound lies in its role as a precursor for introducing the nitrogen mustard functionality into a larger molecular scaffold. This is exemplified in the synthesis of estramustine and the related synthesis of cyclophosphamide, which utilizes a similar precursor.

Estramustine Synthesis

Estramustine is a well-established anticancer drug primarily used in the treatment of prostate cancer. It combines the cytotoxic activity of a nitrogen mustard with the cell-targeting ability of estradiol. The synthesis of estramustine prominently features the reaction of this compound with estradiol.

Table 1: Comparison of Estramustine Synthesis Methods

MethodKey ReagentsSolventTemperatureReaction TimeYield
Carbamoylation with this compound Estradiol, this compound, Triethylamine, DMAPDichloromethane40°C4.5 hours94.1%[1]
Alternative Two-Step, One-Pot Phosphorylation [2,4,16,16,17-2H5]estradiol, this compound, followed by phosphorylationNot specifiedNot specifiedNot specified65% (from estradiol derivative)[2]
Cyclophosphamide Synthesis

Cyclophosphamide is a widely used alkylating agent in the treatment of various cancers and autoimmune diseases. While not directly synthesized from this compound, its synthesis involves the closely related precursor, N,N-bis(2-chloroethyl)phosphoramide dichloride, which is prepared from bis(2-chloroethyl)amine hydrochloride, the same precursor to our title compound. This provides a relevant comparison of synthetic strategies for incorporating the bis(2-chloroethyl)amino group.

Table 2: Comparison of Cyclophosphamide Synthesis Methods

MethodKey ReagentsSolventKey ConditionsYield
Traditional Two-Step Synthesis Bis(2-chloroethyl)amine hydrochloride, Phosphorus oxychloride, 3-AminopropanolInert SolventStepwise reactionNot explicitly stated, but often lower than one-pot methods.
One-Pot Synthesis Bis(2-chloroethyl)amine, Phosphorus oxychloride, 3-AminopropanolNot specifiedTemperature-controlled one-pot reaction71%[3][4]
Solvent-Free Synthesis Bis(2-chloroethyl)amine hydrochloride, Phosphorus oxychloride, 3-Aminopropanol, N-methylmorpholineNoneTwo-stage one-pot operation62.4-77.6% (conversion yield)[5]
Enzymatic Synthesis (of 4-hydroxycyclophosphamide) Cyclophosphamide, Unspecific peroxygenase (MroUPO)Not applicableBiocatalytic hydroxylation32% (of 4-OH-CPA)

Experimental Protocols

Synthesis of Estramustine using this compound

Materials:

  • 1,3,5(10)-triene-3,17β-estradiol (14.7 mmol)

  • Dichloromethane (200.0 mL)

  • Triethylamine (29.4 mmol)

  • 4-dimethylaminopyridine (DMAP) (1.5 mmol)

  • This compound (22.1 mmol)

  • 10% Hydrochloric acid solution

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 4.00 g (14.7 mmol) of 1,3,5(10)-triene-3,17β-estradiol in 150.0 mL of dichloromethane.

  • Add 2.97 g (29.4 mmol) of triethylamine and 0.19 g (1.5 mmol) of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 10 minutes.

  • Dissolve 4.51 g (22.1 mmol) of this compound in 50.0 mL of dichloromethane.

  • Slowly add the this compound solution dropwise to the estradiol solution over 30 minutes.

  • Continue to stir the reaction mixture for 1 hour at room temperature.

  • Transfer the reaction to a 40°C water bath and maintain for 3 hours.

  • Monitor the reaction completion using TLC.

  • Cool the reaction to room temperature and add 50.0 mL of distilled water.

  • Adjust the pH to 5-6 with 10% hydrochloric acid solution while stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50.0 mL).

  • Combine the organic phases and remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from hot ethanol to yield 6.09 g (94.1%) of white crystalline estramustine.[1]

One-Pot Synthesis of Cyclophosphamide

Materials:

  • N,N-bis(2-chloroethyl)amine

  • Phosphorous oxychloride

  • 3-aminopropan-1-ol

  • Auxiliary hydrochloride binding base

  • Deionized water

  • Ethanol

  • Activated carbon

  • Sodium bicarbonate

Procedure:

  • The reaction is carried out in a single reaction vessel.

  • The conversion of substrates is controlled by regulating the process temperature and the rate of addition of the auxiliary hydrochloride binding base.

  • After the reaction is complete, the crude product is isolated. 46.8 g of a lightly yellow crystalline product is obtained (yield 71%).

  • For recrystallization, dissolve 46.75 g of the crude cyclophosphamide in a mixture of 103 ml deionized water and 17 ml ethanol at 34°C.

  • Add 0.94 g of activated carbon and 122 mg of sodium bicarbonate and stir at 34-37°C for 10 minutes.

  • Hot filter the mixture through a polyamide filter.

  • Crystallize the solution by stirring and lowering the temperature to 0°C for 0.5 hours.

  • Filter the product, wash with cold deionized water, and dry.[3][4]

Signaling Pathways and Mechanisms of Action

Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes. Its active metabolite, phosphoramide mustard, is a potent alkylating agent that forms inter- and intrastrand DNA crosslinks, primarily at the N7 position of guanine.[6][7] This DNA damage triggers cell cycle arrest and apoptosis.

Cyclophosphamide_Pathway cluster_activation Metabolic Activation (Liver) cluster_cellular Cellular Mechanism Cyclophosphamide Cyclophosphamide CYP450 CYP450 Cyclophosphamide->CYP450 4-hydroxycyclophosphamide 4-hydroxycyclophosphamide CYP450->4-hydroxycyclophosphamide Aldophosphamide Aldophosphamide 4-hydroxycyclophosphamide->Aldophosphamide Phosphoramide_mustard Phosphoramide_mustard Aldophosphamide->Phosphoramide_mustard Acrolein Acrolein Aldophosphamide->Acrolein DNA DNA Phosphoramide_mustard->DNA DNA_Crosslinking DNA Cross-linking (Inter/Intrastrand) DNA->DNA_Crosslinking Replication_Blockage DNA Replication Blockage DNA_Crosslinking->Replication_Blockage Transcription_Inhibition Transcription Inhibition DNA_Crosslinking->Transcription_Inhibition p53_Activation p53 Activation Replication_Blockage->p53_Activation Transcription_Inhibition->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Metabolic activation and cellular mechanism of Cyclophosphamide.

The DNA damage caused by phosphoramide mustard activates DNA damage response pathways, including the activation of ATM/ATR and Chk1/Chk2, leading to the stabilization and activation of p53.[2] Activated p53 then initiates the apoptotic cascade, leading to the elimination of the cancer cell.

Estramustine

Estramustine has a dual mechanism of action. Firstly, as an estradiol conjugate, it can be preferentially taken up by estrogen receptor-positive prostate cancer cells. Secondly, and more significantly, it acts as a microtubule inhibitor.[8][9] Estramustine binds to tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules.[9][10] This disruption of the microtubule network interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Estramustine_Pathway cluster_cellular_uptake Cellular Uptake cluster_microtubule_disruption Microtubule Disruption Estramustine Estramustine ER_Positive_Cell Estrogen Receptor Positive Cell Estramustine->ER_Positive_Cell Tubulin Tubulin Estramustine->Tubulin MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization MAPs->Microtubule_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Estramustine.

Alternatives to this compound

While this compound is a highly effective reagent, its synthesis involves the use of hazardous materials like phosgene. Research into alternative methods for carbamate synthesis has identified several safer and more convenient reagents.

Table 3: Alternative Reagents for Carbamate Synthesis

Reagent ClassExample ReagentKey Features
Carbamoylimidazolium Salts Carbamoylimidazolium saltsConvenient N,N'-disubstituted carbamoyl transfer reagents with increased reactivity over carbamoylimidazoles. Avoids the use of phosgene.[6][11]
Activated Carbonates p-Nitrophenyl chloroformate (PNPCOCl) derived carbonatesEffective alkoxycarbonylating reagents for amines.[6][11]
Isocyanates Various isocyanatesCan be trapped by nucleophiles like alcohols to form carbamates. Often generated in situ via Curtius rearrangement.[6]
Carbon Dioxide Carbon dioxide (CO2)An environmentally benign and attractive substitute for phosgene. Can react with amines to form carbamic acids which can then be converted to carbamates.[6]

These alternatives offer viable routes to carbamate formation, potentially reducing the reliance on hazardous reagents like phosgene and its derivatives.

Conclusion

This compound remains a crucial and efficient reagent in the synthesis of important anticancer drugs like estramustine. Its ability to introduce the cytotoxic nitrogen mustard moiety with high yields makes it a valuable tool in medicinal chemistry. However, the development of alternative synthetic routes, such as one-pot and solvent-free methods for cyclophosphamide, and the exploration of safer carbamoylating agents, highlight the ongoing efforts to improve the synthesis of these life-saving medications. The detailed understanding of the signaling pathways of these drugs continues to inform the design of next-generation anticancer therapies.

References

Safety Operating Guide

Proper Disposal of N,N-Bis(2-chloroethyl)carbamoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling N,N-Bis(2-chloroethyl)carbamoyl Chloride must adhere to stringent safety and disposal protocols due to its classification as a potent alkylating agent, suspected carcinogen, and corrosive substance.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this substance. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A chemical-resistant laboratory coat or apron.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if handling outside of a certified chemical fume hood.[1][2]

Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

Disposal of this compound should not be done directly. The primary approach is to chemically neutralize the compound to less toxic byproducts before final disposal through a licensed waste management service.

Principle of Neutralization

This compound is a nitrogen mustard derivative, and its hazardous properties are primarily due to the presence of the bis(2-chloroethyl)amine functional group.[5] Chemical degradation of similar nitrogen mustards has been effectively achieved using strong oxidizing agents. One promising method involves the use of ferrate(VI), which has been shown to achieve nearly 100% degradation of a similar nitrogen mustard (tris(2-chloroethyl)amine, HN3) within minutes.[1][2][6][7]

Experimental Protocol: Chemical Degradation using Ferrate(VI)

This protocol is adapted from research on the degradation of a structurally similar nitrogen mustard. It is crucial to perform a small-scale test reaction to validate its efficacy and safety for this compound before scaling up for bulk disposal.

Materials:

  • This compound waste

  • Potassium Ferrate(VI) (K₂FeO₄)

  • Phosphate buffer solutions (pH 3, 4, 5, and 6)

  • Suitable reaction vessel (e.g., borosilicate glass)

  • Stirring apparatus

  • Quenching agent (e.g., sodium bisulfite solution)

  • Appropriate analytical equipment to verify degradation (e.g., GC-MS, HPLC)

Procedure:

  • Preparation: In a certified chemical fume hood, prepare a dilute solution of the this compound waste in a suitable solvent.

  • pH Optimization (Small-Scale Test):

    • Set up parallel reactions at different pH values (3, 4, 5, and 6) using the phosphate buffer solutions.[1][2][6]

    • To each buffered solution of the waste, add a molar excess of Potassium Ferrate(VI).

    • Stir the reaction mixtures vigorously.

  • Reaction Monitoring:

    • Monitor the degradation of this compound over time by taking aliquots from the reaction mixture at regular intervals (e.g., every minute for the first 5 minutes).

    • Immediately quench the reaction in the aliquots using a suitable quenching agent.

    • Analyze the quenched aliquots to determine the concentration of the parent compound. Research on a similar nitrogen mustard showed complete degradation within 4 minutes.[1][2][6][7]

  • Verification of Degradation: Confirm the absence of this compound in the final reaction mixture using a validated analytical method.

  • Neutralization and Disposal:

    • Once complete degradation is confirmed, neutralize the final solution to a pH of approximately 7.

    • The resulting solution, containing the degradation products, should be collected in a properly labeled waste container.

    • Dispose of the neutralized waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4]

Quantitative Data Summary

ParameterValueReference
Degradation Agent Potassium Ferrate(VI)[1][2][6][7]
Optimal pH Range 3-6[1][2][6]
Reaction Time Approx. 4 minutes for near 100% degradation[1][2][6][7]

Logical Workflow for Disposal

Figure 1. Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately and prevent entry. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed, labeled container for disposal.[8] Do not allow the material to enter drains or waterways. For personal exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1] Contaminated clothing should be removed and decontaminated before reuse.[6]

By adhering to these rigorous procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-chloroethyl)carbamoyl Chloride
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-chloroethyl)carbamoyl Chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。